Autotaxin-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C37H60BNO6 |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
[4-[1-[(4R)-4-[(3R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]piperidin-4-yl]oxyphenyl]boronic acid;ethane |
InChI |
InChI=1S/C35H54BNO6.C2H6/c1-22(4-11-32(40)37-18-14-27(15-19-37)43-26-7-5-24(6-8-26)36(41)42)28-9-10-29-33-30(13-17-35(28,29)3)34(2)16-12-25(38)20-23(34)21-31(33)39;1-2/h5-8,22-23,25,27-31,33,38-39,41-42H,4,9-21H2,1-3H3;1-2H3/t22-,23?,25-,28?,29?,30?,31+,33?,34+,35-;/m1./s1 |
InChI Key |
OJQKYEUHXHSJCV-MKNUFZNJSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)OC2CCN(CC2)C(=O)CC[C@@H](C)C3CCC4[C@@]3(CCC5C4[C@H](CC6[C@@]5(CC[C@H](C6)O)C)O)C)(O)O.CC |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C)(O)O.CC |
Origin of Product |
United States |
Foundational & Exploratory
Autotaxin-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a pivotal role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (LPARs 1-6), thereby influencing a wide array of cellular processes including cell proliferation, migration, survival, and differentiation.[2][3] The dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders, making autotaxin a compelling therapeutic target.[3][4]
Autotaxin-IN-6, also identified as compound 23 in scientific literature, is a potent inhibitor of autotaxin.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a potent inhibitor of the enzymatic activity of autotaxin. By blocking the conversion of LPC to LPA, this compound effectively attenuates the downstream signaling cascades initiated by LPA binding to its receptors. This interruption of the ATX-LPA axis forms the basis of its therapeutic potential.
The Autotaxin-LPA Signaling Pathway
The canonical ATX-LPA signaling pathway begins with the secretion of autotaxin. In the extracellular space, ATX encounters LPC, its primary substrate, and hydrolyzes it to generate LPA. LPA then binds to its cognate G protein-coupled receptors (LPARs) on the cell surface, triggering a variety of intracellular signaling pathways, including those mediated by Gαi, Gαq, and Gα12/13. These pathways, in turn, modulate the activity of downstream effectors such as PI3K, leading to diverse cellular responses.[3][6] this compound acts at the initial step of this cascade, preventing the production of LPA.
The ATX-LPA-IL-6 Amplification Loop in Fibrosis
In the context of fibrotic diseases such as scleroderma, a positive feedback loop involving autotaxin, LPA, and interleukin-6 (IL-6) has been identified. In this amplification loop, LPA stimulates the expression of the pro-inflammatory cytokine IL-6. Subsequently, IL-6 induces the expression of autotaxin, leading to increased production of LPA, which further fuels the cycle. This vicious cycle contributes to the persistent inflammation and fibrosis characteristic of the disease. By inhibiting autotaxin, this compound can potentially disrupt this amplification loop, offering a therapeutic strategy for such conditions.
Quantitative Data
The inhibitory potency of this compound against autotaxin has been determined through in vitro enzymatic assays. Additionally, its effects on cellular functions downstream of LPA signaling have been quantified.
| Parameter | Value | Assay Type | Reference |
| IC50 | 30 nM | In vitro ATX enzyme inhibition | [4][5] |
| LPA1 Internalization Inhibition | ~75% | Cell-based LPA1 internalization assay | [5] |
| Cell Migration Inhibition | Significant reduction | Cell-based migration assay | [4][5] |
Table 1: Quantitative Inhibitory Activity of this compound
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other autotaxin inhibitors.
Autotaxin Enzyme Inhibition Assay (FS-3 based)
This assay quantifies the enzymatic activity of autotaxin by measuring the hydrolysis of a synthetic, fluorogenic substrate, FS-3.
-
Materials:
-
Human recombinant autotaxin (hATX)
-
FS-3 substrate (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.01% BSA
-
This compound (or other test compounds) dissolved in DMSO
-
Black, 96-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare reaction mixtures in a total volume of 60 µL per well in a 96-well plate.
-
For dose-response curves, prepare serial dilutions of this compound in the assay buffer.
-
Add 4 nM of hATX to each well (except for no-enzyme controls).
-
Add varying concentrations of this compound (typically ranging from 0 to 30 µM) to the respective wells.
-
Initiate the reaction by adding FS-3 to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at 2-minute intervals for 1 hour, using excitation and emission wavelengths of 485 nm and 538 nm, respectively.
-
Calculate the percentage of inhibition relative to the DMSO vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of this compound on the migration of cancer cells in response to an LPA gradient generated by autotaxin.
-
Materials:
-
MDA-MB-231 human breast cancer cells
-
48-well chemotaxis chambers (Neuro Probe, Inc.)
-
Polycarbonate membranes (8 µm pore size)
-
Fibronectin
-
Serum-free cell culture medium containing 0.05% fatty acid-free BSA
-
This compound
-
Recombinant autotaxin
-
LPC
-
-
Procedure:
-
Coat the polycarbonate membranes with 10 µg/mL fibronectin.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium at a concentration of 2 x 10^6 cells/mL.
-
In the lower chamber, add serum-free medium containing recombinant autotaxin and LPC to generate an LPA gradient. For inhibitor-treated wells, also add the desired concentration of this compound.
-
Add the cell suspension to the upper chamber of the Boyden chamber.
-
Incubate the chamber for 4 hours at 37°C to allow for cell migration through the porous membrane.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the reduction in cell migration in the presence of this compound compared to the control.
-
LPA1 Receptor Internalization Assay
This assay visualizes and quantifies the effect of this compound on the LPA-induced internalization of the LPA1 receptor.
-
Materials:
-
HeLa cells stably expressing a tagged LPA1 receptor (e.g., HA-LPA1)
-
Recombinant autotaxin
-
LPC
-
This compound
-
Serum-free cell culture medium containing 0.05% fatty acid-free BSA
-
Primary antibody against the tag (e.g., anti-HA)
-
Fluorescently labeled secondary antibody
-
Confocal microscope
-
-
Procedure:
-
Seed the LPA1-expressing HeLa cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Serum-starve the cells for several hours before the experiment.
-
Pre-incubate the cells with this compound at the desired concentration for a specified period (e.g., 30 minutes).
-
Stimulate the cells with a mixture of recombinant autotaxin and LPC for a defined time (e.g., 15-30 minutes) to induce LPA1 internalization.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Incubate the cells with the primary antibody against the LPA1 tag, followed by incubation with the fluorescently labeled secondary antibody.
-
Acquire images of the cells using a confocal microscope.
-
Quantify the degree of receptor internalization by measuring the fluorescence intensity of intracellular vesicles compared to the total cell fluorescence.
-
Conclusion
This compound is a potent and specific inhibitor of autotaxin, effectively blocking the production of the signaling lipid LPA. Its mechanism of action involves the direct inhibition of the enzymatic activity of autotaxin, leading to the attenuation of downstream cellular processes such as cell migration and LPA1 receptor internalization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the ATX-LPA signaling axis. The ability of this compound to disrupt this key pathway, including its potential to break the ATX-LPA-IL-6 amplification loop in fibrotic diseases, underscores its significance as a valuable research tool and a potential therapeutic candidate. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 4. Autotaxin Regulates Vascular Development via Multiple Lysophosphatidic Acid (LPA) Receptors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Autotaxin-IN-6: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Autotaxin-IN-6, a potent inhibitor of Autotaxin (ATX), for researchers, scientists, and drug development professionals. This document outlines the compound's properties, its role in the Autotaxin-LPA signaling pathway, and methodologies for its investigation.
Core Compound Data: this compound
This compound is a potent inhibitor of autotaxin (ATX) with a reported IC50 value of 30 nM.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2800898-98-8 | [1] |
| Molecular Formula | C35H54BNO6 | [1] |
| Molecular Weight | 595.62 g/mol | [1] |
| Activity | Potent Autotaxin (ATX) inhibitor with an IC50 of 30 nM. It has been shown to reduce cell migration and is used in anticancer research.[1][2] It prevents LPA1 activation and its Gαi- and PI3K-dependent signaling responses.[2] |
Commercial Suppliers
This compound is available for research purposes from various suppliers, including:
Note: All products are for research use only and not for therapeutic or diagnostic use.
The Autotaxin-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[5][6][7] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[5][6][7]
LPA then acts as an extracellular signaling molecule by binding to at least six specific G protein-coupled receptors (GPCRs), designated LPA1-6.[5][7][8] Activation of these receptors triggers various downstream signaling cascades, including the Ras/Raf, RhoA, phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways.[5] This signaling axis is integral to numerous physiological and pathological processes, such as embryonic development, wound healing, cancer progression, and fibrosis.[5][8][9][10][11]
Autotaxin-LPA-IL-6 Amplification Loop in Fibrosis
In the context of fibrotic diseases such as scleroderma, an amplification loop involving Autotaxin, LPA, and Interleukin-6 (IL-6) has been identified.[12] In this pathogenic feedback loop, LPA stimulates the expression of the pro-inflammatory cytokine IL-6. Subsequently, IL-6 induces the expression of ATX, leading to increased production of LPA, thus perpetuating the fibrotic process.[12]
Experimental Methodologies
While detailed, step-by-step experimental protocols for this compound are proprietary to the developing laboratories, the scientific literature describes several key experimental approaches used to characterize ATX inhibitors.
In Vitro Inhibition Assay
The inhibitory activity of compounds like this compound is often determined using an in vitro enzymatic assay. A common method is the TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) choline (B1196258) release assay.[12]
Principle: This assay measures the amount of choline released from the hydrolysis of LPC by ATX. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of peroxidase, reacts with a chromogenic substrate (like TOOS) to produce a colored product that can be quantified spectrophotometrically. The reduction in color formation in the presence of an inhibitor corresponds to its inhibitory activity.
Cell-Based Assays
To assess the effect of ATX inhibitors on cellular functions, various cell-based assays are employed.
-
Cell Migration Assays: Given that ATX was initially identified as an autocrine motility factor, cell migration assays are crucial.[13] These can be performed using Boyden chambers or wound-healing (scratch) assays. The ability of an inhibitor to reduce cell migration in response to ATX or LPC is quantified.
-
Western Blotting for Downstream Signaling: To confirm the mechanism of action, western blotting can be used to analyze the phosphorylation status of key downstream signaling proteins like AKT and ERK in cells treated with an ATX inhibitor.[14]
In Vivo Pharmacokinetic and Efficacy Studies
For preclinical development, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ATX inhibitors are evaluated in animal models.
-
Pharmacokinetic Analysis: This involves administering the compound to animals (e.g., mice) via a relevant route (e.g., oral gavage) and collecting blood samples at various time points.[12] The concentration of the drug in the plasma is then measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[12]
-
Pharmacodynamic Analysis: To assess the in vivo efficacy of the inhibitor, ATX activity in the plasma of treated animals is measured using the TOOS assay.[12]
-
Efficacy in Disease Models: The therapeutic potential of ATX inhibitors is evaluated in animal models of diseases like idiopathic pulmonary fibrosis or cancer.[15][16] Efficacy is assessed by measuring relevant endpoints, such as tumor growth or markers of fibrosis.
Comparative Inhibitor Data
A number of other ATX inhibitors have been developed, each with varying potencies. The table below provides a comparison of the IC50 values for several of these compounds.
| Inhibitor | IC50 (nM) | Reference(s) |
| This compound | 30 | [1][2][17] |
| ATX inhibitor 11 | 2.7 | [17] |
| Ziritaxestat | 131 | [17] |
| PF-8380 | 2.8 | [4][17] |
| HA130 | 28 | [17] |
| S32826 disodium | 8.8 | [17] |
| ATX inhibitor 26 | 57 | [17] |
| PAT-505 | 2 (Hep3B) | [17] |
| BIO-32546 | 1 | [4] |
| Cudetaxestat | 4.95 | [4] |
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autotaxin Expression Is Regulated at the Post-transcriptional Level by the RNA-binding Proteins HuR and AUF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autotaxin facilitates selective LPA receptor signaling | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Autotaxin-IN-6: A Technical Guide to its Structure, Properties, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin-IN-6, also known as compound 23, is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). The autotaxin-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, the inhibition of this pathway has emerged as a promising therapeutic strategy for various diseases, including cancer and idiopathic pulmonary fibrosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound, designed to support researchers in their exploration of the ATX-LPA axis.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C35H54BNO6 |
| Molecular Weight | 595.62 g/mol |
| CAS Number | 2800898-98-8 |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@]2(C)[C@H]1[C@H]1CC[C@]3(C)--INVALID-LINK--C--INVALID-LINK--C[C@]3(C)[C@H]1C2 |
| IC50 | 30 nM for autotaxin |
| Solubility | 10 mM in DMSO |
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to LPA. This reduction in LPA levels leads to the attenuation of downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs), primarily LPAR1 through LPAR6.
The inhibition of the ATX-LPA axis by this compound impacts several key cellular processes:
-
Cell Migration: this compound has been shown to reduce cancer cell migration, a critical step in metastasis.
-
LPA1 Receptor Internalization: It significantly decreases the internalization of the LPA1 receptor in ATX-stimulated HeLa cells.
-
Downstream Signaling: this compound prevents the activation of LPA1 and its subsequent Gαi- and PI3K-dependent signaling pathways. This includes the inhibition of downstream effectors such as Akt and ERK.
A significant signaling pathway implicated in fibrosis and inflammation is the Autotaxin-LPA-IL-6 amplification loop . In this pathway, LPA stimulates the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), which in turn upregulates the expression of autotaxin, creating a positive feedback loop that drives disease progression. This compound, by inhibiting ATX, can disrupt this vicious cycle.
Below are Graphviz diagrams illustrating the key signaling pathways affected by this compound.
Caption: ATX-LPA Signaling Pathway Inhibition by this compound.
Caption: Autotaxin-LPA-IL-6 Amplification Loop Disruption.
Experimental Protocols
Detailed experimental protocols are essential for the effective use of this compound in research. Below are representative protocols for key assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Autotaxin Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified autotaxin.
Materials:
-
Purified recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
LPA detection kit (e.g., colorimetric or fluorescent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed amount of purified autotaxin to each well.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction according to the LPA detection kit manufacturer's instructions.
-
Measure the amount of LPA produced using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Migration Assay (Boyden Chamber Assay)
This protocol outlines a method to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
LPA (as a chemoattractant)
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well plates
-
Calcein AM or similar cell staining solution
-
Fluorescence plate reader
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Prepare a stock solution of this compound in DMSO.
-
In the lower chamber of the 24-well plate, add serum-free medium containing LPA as a chemoattractant.
-
Harvest the starved cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Boyden chamber inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell line (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Calcein AM).
-
Quantify the migrated cells by measuring the fluorescence with a plate reader.
Western Blot Analysis of p-Akt and p-ERK
This protocol describes the detection of changes in the phosphorylation status of Akt and ERK in response to this compound treatment.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Serum-free cell culture medium
-
This compound
-
LPA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPA for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, or ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable research tool for investigating the complex roles of the autotaxin-LPA signaling axis in health and disease. Its high potency and selectivity make it an ideal probe for dissecting the molecular mechanisms underlying cell migration, proliferation, and fibrosis. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of targeting autotaxin. As with any experimental work, careful optimization and appropriate controls are crucial for obtaining reliable and reproducible results.
The Discovery and Synthesis of BIO-32546: A Potent, Non-Zinc Binding Autotaxin Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of BIO-32546, a potent and selective inhibitor of autotaxin (ATX). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in a range of pathologies, including fibrosis, cancer, and neuropathic pain.[1] The development of potent and specific ATX inhibitors like BIO-32546 represents a promising therapeutic strategy for these conditions. This document details the quantitative biological data, experimental protocols, and relevant biological pathways associated with BIO-32546, serving as a comprehensive resource for researchers in the field.
Quantitative Data Summary
The biological activity and pharmacokinetic properties of BIO-32546 have been extensively characterized. The following tables summarize the key quantitative data, demonstrating its high potency, selectivity, and favorable drug-like properties.[1]
| Parameter | Value | Assay Type |
| IC | 1 nM | FRET-based assay with FS-3 substrate |
| IC | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| IC | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
| Selectivity (LPA | > 10 µM | Receptor binding or functional assays |
| Selectivity (S1P | > 10 µM | Receptor binding or functional assays |
| hERG Inhibition | 21.3% @ 10 µM | Electrophysiological assay |
| CYP Isoform Inhibition | > 10 µM (for 1A2, 2C9, 2C19, 2D6, 3A4) | In vitro metabolism assays |
Table 1: In Vitro Biological Activity of BIO-32546.[1]
| Species | Route | Dose (mg/kg) | T | AUC (ng·h/mL) | Oral Bioavailability (F%) | Brain/Plasma Ratio |
| Rat | IV | 1 | 3.0 | 594 | - | - |
| Rat | PO | 10 | - | - | 66 | 0.2 @ 4h |
| Mouse | IV | 2 | 2.2 | 1370 | - | - |
| Mouse | PO | 10 | - | 2050 | 51 | - |
Table 2: Pharmacokinetic Parameters of BIO-32546 in Rat and Mouse.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of BIO-32546.
Synthesis of BIO-32546
The synthesis of BIO-32546 is a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below, with a detailed protocol for a key intermediate.[1]
Synthesis of Intermediate 8:
-
To a solution of alcohol 7 in CH
2Cl2is added triethylamine. -
The mixture is cooled, and methanesulfonyl chloride is added dropwise.
-
After stirring, the reaction is quenched, and the crude mesylate is extracted and purified.
-
The purified mesylate is dissolved in DMF, and 7-bromonaphthalen-2-ol (B55355) and Cs
2CO3are added. -
The reaction mixture is heated, then cooled, and the product is extracted and purified by column chromatography to yield ether 8 .
Subsequent steps involving iodination, trifluoromethylation, formylation, methylation, and final coupling and deprotection steps are carried out to yield BIO-32546.[1] For complete, step-by-step synthetic procedures, please refer to the supporting information of the source publication.[2]
FRET-Based Autotaxin Activity Assay
The inhibitory potency of BIO-32546 against human autotaxin was determined using a fluorescence resonance energy transfer (FRET)-based assay.[1]
Materials:
-
Human recombinant autotaxin
-
FS-3 FRET substrate
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)
-
Test compounds (e.g., BIO-32546) dissolved in DMSO
-
384-well microplates
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add a solution of human autotaxin to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair in FS-3.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC
50value by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Efficacy in a Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
The analgesic effects of BIO-32546 were evaluated in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[1]
Animals:
-
Male Sprague Dawley rats.[3]
Protocol:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw of each rat.[3]
-
After a set period for inflammation to develop (e.g., 24 hours), administer BIO-32546 or vehicle orally at various doses.[3]
-
At specified time points post-dosing, assess pain behavior using methods such as:
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.
-
Mechanical Allodynia: Determine the paw withdrawal threshold using von Frey filaments of increasing stiffness.
-
-
Concurrently, collect blood samples to measure plasma concentrations of BIO-32546 and LPA levels to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes related to the discovery and development of autotaxin inhibitors.
Caption: The Autotaxin-LPA Signaling Pathway and the Mechanism of Action of BIO-32546.
References
- 1. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
The Role of Autotaxin-IN-6 in the LPA Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Autotaxin-IN-6, a potent inhibitor of the enzyme autotaxin (ATX), and its role in the lysophosphatidic acid (LPA) signaling pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows.
Introduction to the Autotaxin-LPA Signaling Axis
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway involved in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][2][3] Autotaxin, a secreted lysophospholipase D, is the primary producer of LPA in the extracellular environment through the hydrolysis of lysophosphatidylcholine (B164491) (LPC).[4][5] LPA then exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[4][5] The binding of LPA to its receptors initiates a cascade of downstream signaling events that are dependent on the specific receptor subtype and the G protein to which it couples (Gαi/o, Gαq/11, Gα12/13, and Gαs).[5][6] Dysregulation of the ATX-LPA axis has been implicated in the progression of numerous diseases, including cancer, idiopathic pulmonary fibrosis, and other inflammatory conditions, making it a significant target for therapeutic intervention.[3][7]
This compound: A Potent Inhibitor of Autotaxin
This compound (also referred to as compound 23 in some literature) is a potent small molecule inhibitor of autotaxin. Its primary mechanism of action is the direct inhibition of the enzymatic activity of ATX, thereby blocking the conversion of LPC to LPA.[8] By reducing the levels of extracellular LPA, this compound effectively attenuates the downstream signaling cascades initiated by LPA receptor activation.
Mechanism of Action
Autotaxin possesses a tripartite binding site composed of a catalytic site, a hydrophobic pocket, and a tunnel.[9] While the exact binding mode of this compound has not been explicitly detailed in publicly available literature, potent inhibitors of this class typically interact with the active site or the hydrophobic pocket to prevent substrate binding and/or catalysis. The inhibition of ATX by this compound leads to a significant reduction in LPA production, which in turn mitigates LPA-mediated cellular responses such as cell migration and invasion.[8]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 30 nM | Recombinant human ATX | [8] |
| Effect on LPA1 Internalization | Significantly reduced | HeLa cells expressing HA/LPA1 | [6] |
| Effect on Cell Migration | Dose-dependent reduction | Melanoma cells | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in the LPA signaling pathway.
Autotaxin Activity Assay (Choline Release Assay)
This assay measures the enzymatic activity of ATX by quantifying the amount of choline (B1196258) released from the hydrolysis of LPC.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) as substrate
-
This compound
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, and recombinant human autotaxin.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding LPC to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and prepare the choline detection reagent containing choline oxidase, HRP, TOOS, and 4-aminoantipyrine in a suitable buffer.
-
Add the choline detection reagent to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 555 nm using a microplate reader.
-
Calculate the percentage of ATX inhibition for each concentration of this compound and determine the IC50 value.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migration of cells in response to a chemoattractant, such as LPA or serum.
Materials:
-
Cell line of interest (e.g., melanoma cells, breast cancer cells)
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Chemoattractant (e.g., LPA, FBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Culture cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Prepare a cell suspension in serum-free medium.
-
In the bottom wells of a 24-well plate, add medium containing the chemoattractant.
-
In the top chamber of the Boyden inserts, add the cell suspension along with varying concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 6-24 hours).
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the migrated cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and express them as the percentage of migration inhibition compared to the vehicle control.
Visualizing the LPA Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the LPA signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: The LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound.
Conclusion
This compound is a valuable research tool for elucidating the complex role of the ATX-LPA signaling axis in health and disease. Its high potency and specificity make it an excellent candidate for in vitro and potentially in vivo studies aimed at understanding the therapeutic potential of targeting autotaxin. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to design and execute robust experiments to further explore the multifaceted effects of inhibiting this critical signaling pathway. Further research is warranted to fully characterize the binding mode of this compound and to explore its efficacy in various preclinical disease models.
References
- 1. Integrin-mediated cell surface recruitment of autotaxin promotes persistent directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling | Life Science Alliance [life-science-alliance.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Preclinical Efficacy of Autotaxin Inhibitors in Idiopathic Pulmonary Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a significant unmet medical need.[1][2][3] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a key player in the pathogenesis of IPF, making it a compelling target for therapeutic intervention.[1][2][4] Autotaxin, a secreted lysophospholipase D, is the primary producer of extracellular LPA, a bioactive lipid that mediates a range of pro-fibrotic cellular responses through its G protein-coupled receptors, particularly LPA1.[4][5][6] This technical guide provides a comprehensive overview of the preclinical evaluation of autotaxin inhibitors for IPF research, with a focus on quantitative data, experimental methodologies, and key signaling pathways. While this guide centers on the general class of autotaxin inhibitors due to the lack of specific public information on a compound designated "Autotaxin-IN-6," the presented data from representative molecules offer a robust framework for understanding the therapeutic potential of targeting autotaxin in IPF.
Core Concept: The Autotaxin-LPA Signaling Axis in IPF
Autotaxin (ATX) catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[4] In the context of pulmonary fibrosis, elevated levels of ATX and LPA have been observed in the lungs of IPF patients.[7] LPA, through its interaction with LPA receptors (primarily LPA1) on various cell types, including epithelial cells and fibroblasts, triggers a cascade of pro-fibrotic events.[6][8] These events include:
-
Epithelial Cell Apoptosis: LPA signaling can induce the apoptosis of alveolar epithelial cells, a key initiating event in the development of fibrosis.[4][5]
-
Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, promoting their migration to the site of injury and stimulating their proliferation.[6][8]
-
Myofibroblast Differentiation: LPA signaling contributes to the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix (ECM) deposition.
-
Increased Vascular Permeability: The ATX-LPA axis can increase vascular leakage, contributing to tissue edema and inflammation.[5]
-
Activation of Pro-Fibrotic Mediators: LPA signaling can lead to the activation of other pro-fibrotic pathways, such as the transforming growth factor-beta (TGF-β) pathway.[4]
By inhibiting autotaxin, the production of LPA is reduced, thereby attenuating these downstream pro-fibrotic effects.[7]
Quantitative Preclinical Data for Representative Autotaxin Inhibitors
The following tables summarize key quantitative data from preclinical studies of various autotaxin inhibitors in the context of pulmonary fibrosis research.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | IC50 (nM) | Cell Line | Assay | Key Findings |
| Novel Inhibitor (Shenyang Pharmaceutical University) | Autotaxin | 0.7 | MRC-5 | Cell Viability | No toxicity observed at doses up to 80 µM.[9] |
| MRC-5 | Wound Healing Assay (TGF-β1 treated) | Reduced wound healing rate to 26.6%, indicating inhibition of fibroblast migration.[9] | |||
| MRC-5 | Western Blot | Significantly inhibited the expression of α-SMA, COL1A1, and fibronectin at 10 µM.[9] | |||
| Ziritaxestat (GLPG1690) | Autotaxin | 5.0 | - | In vitro enzyme activity | Potent inhibitor of autotaxin.[10] |
| BBT-877 | Autotaxin | 2.4 | - | In vitro enzyme activity | Potent inhibitor of autotaxin.[10] |
| 6.5 - 6.9 (human plasma) | - | Ex vivo LysoPLD activity | More potent than GLPG1690 in human plasma.[10] |
Table 2: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Results |
| Novel Inhibitor (Shenyang Pharmaceutical University) | Mouse | 30 and 60 mg/kg, oral, for 3 weeks | Lung Function | Significant reduction in end-expiratory pause, relaxation time, and enhanced pause parameters.[9] |
| Histopathology | Strong reduction in severe epithelial degeneration, fibrosis, and pathological changes in alveoli structure.[9] | |||
| Fibrosis Markers | Marked decrease in hydroxyproline (B1673980) levels (151.0 and 198.2 µg/g at 30 and 60 mg/kg, respectively).[9] | |||
| Reduction in α-SMA, COL1A1, and fibronectin expression.[9] | ||||
| Ziritaxestat (GLPG1690) | Mouse | - | Ashcroft Score & Collagen Content | Superior to pirfenidone (B1678446) and similar to nintedanib (B1663095) in reducing fibrosis.[11] |
| BBT-877 | Mouse | Oral, twice a day from day 7 to 21 | Body Weight & Lung Weight | Significantly reduced body weight loss and lung weight.[10] |
| Ashcroft Score & Collagen Content | Significantly reduced Ashcroft score and collagen content.[10] |
Table 3: Pharmacokinetic Properties
| Compound | Species | Administration | Half-life (t1/2) | Oral Bioavailability (%) | Key Observations |
| Novel Inhibitor (Shenyang Pharmaceutical University) | Rat | 40 mg/kg, oral | 1.6 h | 69.5% | Good oral bioavailability.[9] |
| Ziritaxestat (GLPG1690) | Healthy Human Subjects | Oral | ~5 h | - | Rapidly absorbed and eliminated.[11] |
| BBT-877 | Healthy Human Subjects | Oral | ~12 h | - | Dose-proportional increase in systemic exposure.[10] |
Key Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
The bleomycin-induced lung fibrosis model is the most widely used preclinical model for IPF research.[12][13]
Objective: To induce lung fibrosis in mice to evaluate the therapeutic efficacy of autotaxin inhibitors.
Materials:
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Mice (C57BL/6 strain is commonly used due to its susceptibility to bleomycin-induced fibrosis)[12]
-
Intratracheal instillation device
-
Autotaxin inhibitor compound and vehicle
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent.
-
Bleomycin Instillation: Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin sulfate dissolved in sterile saline. The dose of bleomycin can vary but is typically in the range of 1-3 U/kg.
-
Treatment Regimen:
-
Prophylactic: Begin treatment with the autotaxin inhibitor before or at the same time as bleomycin administration.
-
Therapeutic: To better mimic the clinical scenario, initiate treatment with the autotaxin inhibitor at a later time point when fibrosis is already established (e.g., 7-14 days post-bleomycin instillation).[14] Administer the compound (e.g., orally via gavage) at the desired doses and frequency for a specified duration (e.g., 14-21 days). A vehicle control group should be included.
-
-
Monitoring: Monitor the animals for changes in body weight and overall health throughout the study.
-
Endpoint Analysis (typically at day 21 or 28):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts, and protein concentration as markers of inflammation and lung injury.
-
Histopathology: Harvest the lungs, fix them in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome or Sirius red to visualize and quantify collagen deposition. The severity of fibrosis is often scored using the Ashcroft scoring system.[12]
-
Hydroxyproline Assay: Measure the hydroxyproline content in lung tissue homogenates as a quantitative measure of collagen deposition.
-
Gene and Protein Expression Analysis: Analyze the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I alpha 1 (COL1A1), and fibronectin in lung tissue using techniques like qPCR, Western blotting, or immunohistochemistry.[9]
-
Visualizing the Core Mechanisms
Signaling Pathway of Autotaxin in Idiopathic Pulmonary Fibrosis
Caption: Autotaxin-LPA signaling pathway in IPF.
Experimental Workflow for Preclinical Evaluation of an Autotaxin Inhibitor
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scripps.edu [scripps.edu]
- 8. Inhibition of LPA-LPAR1 and VEGF-VEGFR2 Signaling in IPF Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 10. bridgebiorx.com [bridgebiorx.com]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 13. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
Autotaxin-IN-6: A Potent Inhibitor for Scleroderma Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Autotaxin-IN-6, a potent small-molecule inhibitor of autotaxin (ATX), for its potential application in scleroderma fibrosis research. While direct studies of this compound in scleroderma models are not yet published, its mechanism of action targets a critical pathway in fibrosis pathogenesis, making it a valuable tool for investigation.
Introduction to Autotaxin and its Role in Scleroderma Fibrosis
Systemic sclerosis (scleroderma) is characterized by excessive fibrosis in the skin and internal organs. A key signaling pathway implicated in this process is the autotaxin-lysophosphatidic acid (ATX-LPA) axis. Autotaxin is a secreted enzyme that converts lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid, lysophosphatidic acid (LPA).[1] LPA then binds to its G protein-coupled receptors (LPARs), primarily LPAR1, on fibroblasts, leading to their proliferation, migration, and differentiation into myofibroblasts—the primary collagen-producing cells in fibrosis.[2]
Furthermore, a pro-fibrotic amplification loop involving Interleukin-6 (IL-6) has been identified in scleroderma.[3][4] LPA stimulates the production of the pro-inflammatory cytokine IL-6 by fibroblasts.[3] In turn, IL-6 upregulates the expression of autotaxin, creating a vicious cycle that perpetuates fibroblast activation and tissue fibrosis.[3][5] Therefore, inhibiting autotaxin activity presents a promising therapeutic strategy to disrupt this fibrotic cascade.
This compound: A Novel Allosteric Inhibitor
This compound (also known as compound 23) is a novel, potent, and allosteric inhibitor of autotaxin.[6][7] It was developed through a structure-based design approach, starting from the endogenous allosteric modulator, bile acid.[5] this compound binds to a tunnel-like allosteric site on the autotaxin enzyme, distinct from the active site where LPC binds.[5] This allosteric inhibition mechanism offers a unique mode of action for disrupting ATX function.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on published research.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC | 30 nM | Recombinant human autotaxin | [6][7] |
| LPA1 Internalization Inhibition | ~75% | ATX-stimulated HeLa cells | [6][8] |
| Cell Migration Inhibition | Significant reduction | HeLa cells | [6][7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
Autotaxin Enzyme Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against recombinant human autotaxin.
Materials:
-
Recombinant human autotaxin (ENPP2)
-
Lysophosphatidylcholine (LPC) substrate
-
This compound
-
Assay buffer (e.g., Tris-based buffer with appropriate co-factors)
-
Detection reagent (e.g., a fluorescent probe for choline (B1196258) or a coupled enzyme system)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well microplate, add the recombinant autotaxin enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC
50value by fitting the data to a dose-response curve.
LPA1 Receptor Internalization Assay
This assay measures the ability of this compound to prevent the internalization of the LPA1 receptor in response to ATX-generated LPA.
Materials:
-
HeLa cells (or other suitable cell line) stably expressing a tagged LPAR1 (e.g., GFP-LPAR1)
-
Recombinant human autotaxin
-
LPC
-
This compound
-
Cell culture medium
-
Imaging medium (e.g., phenol (B47542) red-free medium)
-
High-content imaging system or confocal microscope
Procedure:
-
Seed the LPAR1-expressing HeLa cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells by adding a mixture of recombinant autotaxin and LPC to the wells.
-
Incubate the cells at 37°C to allow for LPAR1 internalization.
-
Fix the cells with paraformaldehyde.
-
Image the cells using a high-content imaging system or a confocal microscope.
-
Quantify the internalization of the tagged LPAR1 by measuring the fluorescence intensity within intracellular vesicles compared to the cell membrane.
-
Calculate the percentage of inhibition of internalization for each concentration of this compound.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cells, a key process in fibrosis.
Materials:
-
Fibroblast cell line (e.g., NIH-3T3 or primary human dermal fibroblasts)
-
Cell culture medium
-
This compound
-
Mitomycin C (to inhibit cell proliferation)
-
A sterile pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Grow the fibroblasts to a confluent monolayer in a multi-well plate.
-
Treat the cells with Mitomycin C for a sufficient time to arrest cell division.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or by removing the insert.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition and determine the effect of this compound on cell migration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the study of this compound in the context of scleroderma fibrosis.
Caption: The Autotaxin-LPA-IL-6 amplification loop in scleroderma fibrosis.
Caption: Experimental workflow for evaluating this compound in scleroderma fibrosis research.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of autotaxin that effectively blocks downstream signaling events such as LPA1 receptor internalization and cell migration. While its efficacy has not been directly demonstrated in scleroderma models, its mechanism of action strongly supports its use as a chemical probe to investigate the role of the ATX-LPA-IL-6 axis in fibrosis. Future studies should focus on evaluating this compound in in vitro models using scleroderma patient-derived fibroblasts and in in vivo models of scleroderma, such as the bleomycin-induced fibrosis model. Such studies will be crucial in validating autotaxin inhibition as a therapeutic strategy for this debilitating disease.
References
- 1. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 2. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis [mdpi.com]
- 3. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid and IL-6 Trans-signaling Interact via YAP/TAZ and STAT3 Signaling Pathways in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
Understanding the Role of Autotaxin Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The Autotaxin-LPA signaling axis is critically involved in a multitude of physiological processes, but its dysregulation has been strongly implicated in the pathology of several diseases, including cancer.[2][3][4] Elevated expression of autotaxin is associated with increased tumor progression, angiogenesis, metastasis, and resistance to therapy.[1] This has positioned autotaxin as a compelling therapeutic target in oncology.[5] This technical guide provides an in-depth overview of the function of autotaxin inhibitors in cancer, summarizing key preclinical and clinical findings, outlining experimental methodologies, and visualizing the underlying biological pathways.
While this guide focuses on the broader class of autotaxin inhibitors, it is important to note that a specific compound denoted as "Autotaxin-IN-6" was not identifiable in publicly available scientific literature. The information presented herein is a synthesis of data from well-characterized autotaxin inhibitors.
The Autotaxin-LPA Signaling Axis in Cancer
Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA.[5][6] LPA then binds to at least six G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that promote key hallmarks of cancer.[2][3]
The pro-tumorigenic functions of the ATX-LPA axis include:
-
Cell Proliferation and Survival: LPA signaling activates pathways such as PI3K-AKT and MAPK, which promote cancer cell growth and inhibit apoptosis.[7]
-
Metastasis: The axis enhances cancer cell migration and invasion, facilitating the metastatic cascade.[8]
-
Angiogenesis: LPA stimulates the formation of new blood vessels, which are essential for tumor growth and dissemination.[1]
-
Tumor Microenvironment Modulation: The ATX-LPA axis influences the tumor microenvironment by promoting inflammation and fibrosis, creating a supportive niche for tumor progression.[6][9] Cancer-associated fibroblasts (CAFs) are a major source of autotaxin within the tumor microenvironment.[6]
-
Therapy Resistance: LPA signaling has been shown to confer resistance to both chemotherapy and radiotherapy, diminishing the efficacy of standard cancer treatments.[1]
Quantitative Data on Autotaxin Inhibitors
A number of small molecule inhibitors of autotaxin have been developed and evaluated in preclinical and clinical settings.[4] The following tables summarize key quantitative data for some of these inhibitors.
| Inhibitor | Target | IC50 | Ki | Assay Type | Reference |
| S32826 | ATX | 5.6 nM | - | LPC Substrate | [4][10] |
| Compound 6 | ATX | 220 nM | - | LPC Substrate | [10] |
| BrP-LPA (7) | ATX | 0.7–1.6 μM | - | LPC Substrate | [10] |
| FTY720-P (8) | ATX | - | 0.2 μM | Bis-pNPP Substrate | [10] |
| Compound 17 | ATX | 900 nM | 0.7 µM | FS-3 Substrate | [4][10] |
| Compound 18 | ATX | 1.5 µM | - | FS-3 Substrate | [4][10] |
| Compound 19 | ATX | 1.6 µM | - | FS-3 Substrate | [4][10] |
| Compound 33 | hATX | 10 nM | - | Biochemical Assay | [10] |
| Compound 33 | ATX | 55 nM | - | Plasma Assay | [10] |
| Compound 47 | ATX / LPA1 | 9 nM / 14 µM | - | Biochemical Assay | [4] |
| ATX-1d | ATX | 1.8 ± 0.3 μM | - | FS-3 Hydrolysis | [11] |
| X-165 | ATX | 5.4 nM | - | Biochemical Assay | [12] |
| X-165 | ATX | 41 nM | - | Human Whole Blood | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Autotaxin Enzyme Inhibition Assay (FS-3)
This assay is commonly used to determine the potency of autotaxin inhibitors.
Principle: The fluorogenic substrate FS-3 is cleaved by autotaxin, releasing a fluorescent product. The inhibitor's ability to reduce the rate of this reaction is measured.
Methodology:
-
Recombinant human autotaxin is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.
-
The reaction is initiated by the addition of the FS-3 substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[11]
Cell-Based Proliferation Assays
These assays assess the effect of autotaxin inhibitors on cancer cell growth.
Principle: The proliferation of cancer cells is measured in the presence of varying concentrations of the autotaxin inhibitor.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the autotaxin inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, WST-8, or CellTiter-Glo).
-
The absorbance or fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting cell viability against inhibitor concentration.
In Vivo Tumor Xenograft Models
These models are used to evaluate the anti-tumor efficacy of autotaxin inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the autotaxin inhibitor on tumor growth is then monitored.
Methodology:
-
A suspension of human cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the autotaxin inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[13][14]
Visualizations
Signaling Pathway Diagram
Caption: The Autotaxin-LPA signaling pathway in cancer.
Experimental Workflow Diagram
Caption: A general experimental workflow for evaluating Autotaxin inhibitors.
Conclusion
The inhibition of autotaxin represents a promising therapeutic strategy in oncology. By targeting a key enzyme in a critical signaling pathway, autotaxin inhibitors have the potential to impact multiple facets of cancer progression, from primary tumor growth to metastasis and therapy resistance. The data from various preclinical and emerging clinical studies on compounds like IOA-289 (cambritaxestat) and GLPG1690 underscore the therapeutic potential of this drug class.[13][15][16][17] Further research and clinical development are warranted to fully elucidate the role of autotaxin inhibitors in the oncologist's armamentarium.
References
- 1. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications [mdpi.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 6. ionctura.com [ionctura.com]
- 7. Role of Autotaxin in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the autotaxin/LPA axis in cancer development and metastasis [inis.iaea.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 17. ionctura.com [ionctura.com]
Preliminary Efficacy of Autotaxin Inhibition: A Technical Overview
Disclaimer: No specific preliminary studies or data were found for a compound designated "Autotaxin-IN-6" in the public domain as of October 2025. This document provides a comprehensive technical guide based on preliminary efficacy studies of other well-documented Autotaxin (ATX) inhibitors, which may serve as a surrogate for understanding the potential of novel inhibitors targeting this pathway. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the extracellular space.[1] The ATX-LPA signaling axis is a critical pathway implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[2][3] Consequently, ATX has emerged as a promising therapeutic target for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions, as well as cancer.[4][5][6] This guide summarizes key preclinical data and experimental methodologies related to the efficacy of ATX inhibitors, with a particular focus on the interconnectedness of the ATX-LPA axis with interleukin-6 (IL-6) signaling.
Quantitative Data on Autotaxin Inhibitor Efficacy
The following tables present a summary of quantitative data from in vitro and in vivo studies of various ATX inhibitors. This data provides a benchmark for evaluating the potency and efficacy of novel compounds.
In Vitro Efficacy Data
| Inhibitor | Assay Type | System | IC50 | Reference |
| PAT-048 | ATX Activity (TOOS choline (B1196258) release) | Mouse Plasma | 20 nM | [7] |
| ATX-1d | ATX Enzyme Inhibition | In Vitro | 1.8 µM | [3] |
| Ziritaxestat (GLPG1690) | ATX Inhibition | In Vitro | 95 nM (Ki) | [8] |
| CpdA | ATX Inhibition | In Vitro | Not specified | [8] |
In Vivo Efficacy Data
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| PAT-048 | Bleomycin-induced dermal fibrosis (mouse) | 10 mg/kg, oral | 75% inhibition of ATX activity at 24 hours; significant reduction in dermal fibrosis.[7] | [7] |
| Ziritaxestat (GLPG1690) | Radiation-induced pulmonary fibrosis (mouse) | 30 mg/kg, b.i.d., oral | Markedly reduced pulmonary collagen I levels.[8] | [8] |
| PF8380 | Carotid artery injury (mouse) | Daily for 4 weeks | Significantly reduced ATX-induced LPA levels in carotid tissue. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols used to assess the efficacy of ATX inhibitors.
In Vitro Autotaxin Activity Assay (TOOS Method)
Objective: To determine the in vitro potency of an inhibitor against ATX enzymatic activity.
Principle: This assay measures the amount of choline released from the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by ATX. The liberated choline is then detected using an enzymatic photometric method.
Protocol Outline:
-
Prepare a reaction mixture containing LysoPLD buffer, the test inhibitor at various concentrations, and a source of ATX (e.g., recombinant human ATX or plasma).
-
Initiate the reaction by adding a known concentration of an LPC substrate (e.g., 14:0 LPA).[7]
-
Incubate the reaction at 37°C for a specified time (e.g., 1.5 hours).[7]
-
Stop the reaction and measure the amount of choline produced using a commercially available choline oxidase-based detection kit.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Measurement of Plasma LPA Levels
Objective: To assess the in vivo target engagement and pharmacodynamic effect of an ATX inhibitor.
Principle: Liquid chromatography-mass spectrometry (LC-MS/MS) is used to quantify the levels of various LPA species in plasma samples from treated and untreated animals.
Protocol Outline:
-
Collect blood samples from animals at various time points after administration of the ATX inhibitor.
-
Prepare plasma by centrifugation.
-
Extract lipids from the plasma using a suitable organic solvent system.
-
Analyze the lipid extract using a validated LC-MS/MS method to separate and quantify different LPA species.
-
Compare the LPA levels in treated animals to those in vehicle-treated controls to determine the percentage of LPA reduction.
Bleomycin-Induced Fibrosis Model
Objective: To evaluate the in vivo anti-fibrotic efficacy of an ATX inhibitor.
Principle: Bleomycin (B88199), an anti-cancer agent, is known to induce fibrosis in various organs, including the skin and lungs, when administered locally or systemically. This model recapitulates key aspects of human fibrotic diseases.
Protocol Outline:
-
Induce fibrosis in mice by daily subcutaneous or intratracheal injections of bleomycin for a specified period (e.g., 2-4 weeks).
-
Administer the test ATX inhibitor or vehicle to the mice, either prophylactically (starting at the same time as bleomycin) or therapeutically (starting after the establishment of fibrosis).
-
At the end of the study, sacrifice the animals and collect the affected tissue (e.g., skin or lung).
-
Assess the extent of fibrosis by:
-
Histology: Staining tissue sections with Masson's trichrome or for collagen to visualize fibrosis.
-
Hydroxyproline Assay: Quantifying the total collagen content in the tissue.
-
Gene Expression Analysis (qPCR): Measuring the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2).
-
Immunohistochemistry: Staining for markers of myofibroblast activation (e.g., α-smooth muscle actin).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the science.
This diagram illustrates the enzymatic conversion of LPC to LPA by ATX. LPA then binds to its receptors (LPARs) on the surface of cells like fibroblasts, triggering downstream signaling that leads to increased IL-6 expression and a pro-fibrotic response. Notably, IL-6 can, in turn, stimulate the expression of ATX, creating a positive feedback loop that amplifies the fibrotic process.[7] ATX inhibitors block the initial step of this cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Autotaxin-IN-6 and Its Effect on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel Autotaxin inhibitor, Autotaxin-IN-6, with a specific focus on its inhibitory effects on cell migration. This document details the mechanism of action, quantitative data from key experiments, and the methodologies employed in its evaluation.
Introduction to Autotaxin and Its Role in Cell Migration
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, survival, and migration.[2] Elevated ATX levels have been associated with various diseases, including cancer, where it promotes tumor progression and metastasis by stimulating cancer cell motility.[3] Consequently, the inhibition of Autotaxin has emerged as a promising therapeutic strategy for various pathologies.
This compound: A Novel Allosteric Inhibitor
This compound, also referred to as compound 23 in its discovery publication, is a potent and novel allosteric inhibitor of Autotaxin.[4][5] It was developed through a structure-based design approach targeting the allosteric site of the ATX enzyme.[4]
Mechanism of Action
This compound exerts its inhibitory effect by binding to an allosteric site within the phosphodiesterase (PDE) domain of Autotaxin. This binding event modulates the enzyme's catalytic activity without directly competing with the substrate at the active site.[4] By inhibiting Autotaxin, this compound effectively reduces the production of LPA, thereby attenuating the downstream signaling pathways that promote cell migration.[5] Specifically, treatment with this compound has been shown to prevent the activation of the LPA receptor 1 (LPA1) and its subsequent Gαi- and PI3K-dependent signaling responses.[5]
A key indicator of its cellular efficacy is the significant reduction in LPA1 internalization in ATX-stimulated HeLa cells, with an observed decrease of approximately 75%.[5] This demonstrates the compound's ability to disrupt the ATX-LPA signaling axis at the cellular level.
Quantitative Data on the Efficacy of this compound
The inhibitory potential of this compound has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 30 nM | Biochemical assay measuring ATX activity | [4][5] |
| LPA1 Internalization Inhibition | ~75% | ATX-stimulated HeLa cells | [5] |
Further quantitative data on the direct inhibition of cell migration from the primary literature is pending a more in-depth review of the full-text article.
Experimental Protocols
The following sections describe the standard methodologies used to assess the impact of Autotaxin inhibitors, such as this compound, on cell migration.
Wound Healing Assay (Scratch Assay)
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[6]
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a "wound" or a cell-free gap by gently scraping the monolayer with a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at the initial time point (0 hours) and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point. The percentage of wound closure is calculated as: ((Initial Area - Area at Time X) / Initial Area) * 100
Transwell Migration Assay (Boyden Chamber Assay)
The transwell migration assay is used to evaluate the migratory response of cells towards a chemoattractant.[7]
Protocol:
-
Chamber Setup: Place a transwell insert with a porous membrane into the well of a 24-well plate. The lower chamber contains media with a chemoattractant (e.g., LPA or serum), while the upper chamber will contain the cells.
-
Cell Preparation: Harvest and resuspend cells in serum-free media.
-
Treatment and Seeding: Add the cell suspension to the upper chamber of the transwell insert, along with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours), depending on the cell type.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the top surface of the membrane. The cells that have migrated to the bottom surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of migrated cells is counted in several random fields under a microscope. The extent of migration is expressed as the average number of migrated cells per field.
Signaling Pathways and Visualizations
The inhibitory action of this compound on the ATX-LPA signaling axis disrupts downstream pathways crucial for cell migration.
The Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. LPA then binds to its G protein-coupled receptors (GPCRs), primarily the LPA1-6 receptors, on the cell surface. This binding activates intracellular signaling cascades, including the Rho/ROCK, PI3K/AKT, and MAPK/ERK pathways, which are all critical for cytoskeletal rearrangement, cell adhesion, and ultimately, cell migration.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cell Migration Inhibition
The following diagram illustrates the general workflow for evaluating the effect of this compound on cell migration.
Caption: General experimental workflow for studying the effect of this compound on cell migration.
Conclusion
This compound is a potent and specific allosteric inhibitor of Autotaxin that effectively disrupts the ATX-LPA signaling axis. Its ability to significantly reduce LPA1 internalization and inhibit downstream signaling pathways highlights its potential as a valuable research tool and a promising therapeutic candidate for diseases characterized by aberrant cell migration, such as cancer. Further detailed studies are warranted to fully elucidate its efficacy across a broader range of cell types and in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 3. Integrin-mediated cell surface recruitment of autotaxin promotes persistent directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SZC-6 Promotes Diabetic Wound Healing in Mice by Modulating the M1/M2 Macrophage Ratio and Inhibiting the MyD88/NF-χB Pathway [mdpi.com]
- 7. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
Methodological & Application
Application Notes and Protocols for Autotaxin-IN-6 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of Autotaxin (ATX) inhibitors, with a focus on the conceptual application for a compound like Autotaxin-IN-6. The following protocols describe two common methods for screening ATX inhibitors: a colorimetric assay and a fluorometric assay.
Introduction to Autotaxin
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][3] LPA is a bioactive lipid mediator that activates specific G protein-coupled receptors (GPCRs), influencing a wide range of cellular processes including cell proliferation, migration, survival, and differentiation.[3] The ATX-LPA signaling axis has been implicated in the pathology of various diseases, including cancer, inflammation, and fibrosis.[1][3] This makes ATX a significant therapeutic target for drug development.
Autotaxin Signaling Pathway
The diagram below illustrates the enzymatic activity of Autotaxin and the subsequent signaling cascade initiated by its product, lysophosphatidic acid (LPA).
Caption: Autotaxin converts LPC to LPA, which activates GPCRs.
Experimental Protocols
Two primary methods for in vitro screening of Autotaxin inhibitors are detailed below. These assays measure the enzymatic activity of ATX and the inhibitory effect of test compounds.
Colorimetric Inhibitor Screening Assay
This assay utilizes a colorimetric substrate, bis-(p-nitrophenyl) phosphate (B84403) (BNPP), which is cleaved by ATX to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance.[1]
Materials and Reagents:
-
Human recombinant Autotaxin (ATX)
-
Assay Buffer (50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)
-
Autotaxin Substrate: bis-(p-nitrophenyl) phosphate (BNPP)
-
Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., HA-155)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Experimental Workflow:
Caption: Workflow for the colorimetric Autotaxin inhibitor assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer by diluting the concentrate with HPLC-grade water.
-
Thaw the human recombinant ATX on ice and dilute it with the Assay Buffer.
-
Reconstitute the lyophilized BNPP substrate with Assay Buffer. The final concentration in the assay is typically around 3 mM.[1]
-
Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration is low (e.g., <1%) to avoid interference with the assay.[1]
-
-
Assay Plate Setup (in a 96-well plate):
-
Background Wells: Add Assay Buffer and the same solvent used for the test compound.
-
100% Initial Activity Wells: Add Assay Buffer, diluted ATX, and the solvent vehicle.[1]
-
Positive Control Inhibitor Wells: Add Assay Buffer, diluted ATX, and the positive control inhibitor.[1]
-
Test Compound Wells: Add Assay Buffer, diluted ATX, and the test compound at various concentrations.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the ATX substrate (BNPP) to all wells except the background wells.
-
Cover the plate and incubate for 30 minutes at 37°C.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 405-415 nm using a microplate reader.
-
Subtract the absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Absorbance of 100% Activity - Absorbance of Test Compound) / Absorbance of 100% Activity] x 100
-
Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Data Presentation:
| Well Type | Assay Buffer (µL) | ATX (µL) | Vehicle/Inhibitor (µL) | Substrate (µL) | Total Volume (µL) |
| Background | 160 | - | 10 (Vehicle) | 20 | 190 |
| 100% Initial Activity | 150 | 10 | 10 (Vehicle) | 20 | 190 |
| Positive Control | 150 | 10 | 10 (HA-155) | 20 | 190 |
| Test Compound | 150 | 10 | 10 (this compound) | 20 | 190 |
Note: The volumes are based on a typical assay and may need to be optimized.[1]
Fluorometric Inhibitor Screening Assay
This assay employs a fluorogenic substrate, such as FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher.[4][5] In its intact form, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.[4][5]
Materials and Reagents:
-
Human recombinant Autotaxin (ATX)
-
Assay Buffer
-
Fluorogenic Substrate (e.g., FS-3)
-
Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., BrP-LPA)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the fluorometric Autotaxin inhibitor assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Dilute the human recombinant ATX to the desired concentration in Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor.
-
-
Assay Plate Setup (in a 96-well black plate):
-
No Inhibitor Control Wells: Add ATX and the solvent vehicle.
-
Positive Control Inhibitor Wells: Add ATX and the positive control inhibitor.
-
Test Compound Wells: Add ATX and the test compound at various concentrations.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period. This continuous assay format is less prone to timing errors.[4]
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Rate of No Inhibitor Control - Rate of Test Compound) / Rate of No Inhibitor Control] x 100
-
Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Data Presentation:
| Well Type | ATX (µL) | Vehicle/Inhibitor (µL) | Substrate (µL) |
| No Inhibitor Control | 10 | 10 (Vehicle) | 80 |
| Positive Control | 10 | 10 (BrP-LPA) | 80 |
| Test Compound | 10 | 10 (this compound) | 80 |
Note: The volumes are illustrative and should be optimized based on the specific assay kit and instrument.
Summary and Conclusion
The described colorimetric and fluorometric assays are robust methods for evaluating the in vitro efficacy of Autotaxin inhibitors like this compound. The choice of assay may depend on the available equipment and the desired throughput. For high-throughput screening, the continuous fluorometric assay is often preferred. Careful optimization of reagent concentrations and incubation times is crucial for obtaining reliable and reproducible results. These protocols provide a solid foundation for researchers and drug development professionals to investigate the inhibitory potential of novel compounds targeting the ATX-LPA signaling pathway.
References
Application Notes and Protocols for Autotaxin-IN-6 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid mediator that interacts with at least six G protein-coupled receptors (LPAR1-6), influencing a wide range of cellular processes, including proliferation, migration, and survival.[1] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation, making Autotaxin a compelling therapeutic target.[2]
Autotaxin-IN-6 is a potent and selective inhibitor of Autotaxin. The development of robust cell-based assays is critical for characterizing the cellular activity of such inhibitors and advancing their preclinical and clinical development. These application notes provide detailed protocols for a cell-based assay to evaluate the efficacy of this compound using a lysophosphatidic acid (LPA) receptor reporter cell line.
Signaling Pathway of Autotaxin and LPA
The diagram below illustrates the signaling pathway initiated by Autotaxin. ATX converts LPC into LPA, which then binds to its G protein-coupled receptors (LPARs) on the cell surface. This binding activates downstream signaling cascades, such as the Rho, PI3K/AKT, and MAPK pathways, leading to various cellular responses. Autotaxin inhibitors, like this compound, block the production of LPA, thereby inhibiting these downstream effects.
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cell-Based Assay
The following diagram outlines the general workflow for evaluating this compound in a cell-based assay using an LPA receptor reporter cell line. This "one-tube" assay format allows for the real-time detection of ATX activity in the presence of cells.[3]
References
Application Notes and Protocols for Autotaxin-IN-6 in Fibroblast Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Autotaxin-IN-6, a potent inhibitor of autotaxin (ATX), in fibroblast migration assays. This document includes detailed protocols for commonly used migration assays, expected outcomes, and a summary of the underlying signaling pathways.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the extracellular environment. The ATX-LPA signaling axis is a critical regulator of various cellular processes, including cell proliferation, survival, and migration. In the context of tissue repair and disease, the migration of fibroblasts is a key event. Dysregulation of fibroblast migration contributes to the pathogenesis of various fibroproliferative disorders, such as idiopathic pulmonary fibrosis and scleroderma, as well as cancer metastasis.
This compound is a potent and specific inhibitor of ATX with an IC50 value of 30 nM.[1][2][3][4] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating LPA-mediated fibroblast migration. These application notes provide detailed protocols for assessing the inhibitory effect of this compound on fibroblast migration using two standard in vitro methods: the scratch (wound healing) assay and the transwell (Boyden chamber) assay.
Data Presentation
The following tables summarize representative quantitative data on the effect of an autotaxin inhibitor on fibroblast migration. This data is illustrative and actual results may vary depending on the specific fibroblast cell line, experimental conditions, and the autotaxin inhibitor used.
Table 1: Effect of Autotaxin Inhibitor on Fibroblast Migration in a Scratch Wound Healing Assay
| Inhibitor Concentration (nM) | Wound Closure (%) After 24 Hours | Inhibition of Migration (%) |
| 0 (Vehicle Control) | 50 | 0 |
| 10 | 35 | 30 |
| 30 | 20 | 60 |
| 100 | 10 | 80 |
| 300 | 5 | 90 |
Table 2: Effect of Autotaxin Inhibitor on Fibroblast Migration in a Transwell Assay
| Inhibitor Concentration (nM) | Number of Migrated Cells (per field) | Inhibition of Migration (%) |
| 0 (Vehicle Control) | 120 | 0 |
| 10 | 84 | 30 |
| 30 | 48 | 60 |
| 100 | 24 | 80 |
| 300 | 12 | 90 |
Signaling Pathway
The ATX-LPA signaling axis plays a pivotal role in promoting fibroblast migration through the activation of various downstream signaling cascades. The following diagram illustrates the key components of this pathway.
Caption: The Autotaxin-LPA signaling pathway in fibroblast migration.
Experimental Workflow
The following diagram outlines the general workflow for conducting a fibroblast migration assay using this compound.
Caption: General workflow for a fibroblast migration assay with this compound.
Experimental Protocols
Materials
-
Fibroblast cell line (e.g., NIH-3T3, primary human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 24-well plates for scratch assay)
-
Transwell inserts (e.g., 8 µm pore size for transwell assay)
-
P200 pipette tips or scratcher tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Scratch (Wound Healing) Assay Protocol
-
Cell Seeding: Seed fibroblasts in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and minimize proliferation.
-
Creating the Scratch: Using a sterile p200 pipette tip or a dedicated scratching tool, create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove dislodged cells and debris.
-
Inhibitor Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor treatment.
-
Image Acquisition: Immediately after adding the inhibitor (time 0), and at subsequent time points (e.g., 12, 24, 48 hours), capture images of the scratch in the same position for each well.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay Protocol
-
Cell Preparation: Culture fibroblasts to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: To the lower chamber of each well, add complete medium (containing FBS as a chemoattractant) or medium containing a specific chemoattractant like LPA.
-
Inhibitor Addition: Add this compound at various concentrations to both the upper and lower chambers to ensure a stable concentration gradient is not solely dependent on the inhibitor.
-
Cell Seeding: Add 100 µL of the fibroblast suspension to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for measurable migration (typically 4-24 hours).
-
Fixation and Staining: After incubation, carefully remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a suitable stain (e.g., crystal violet or DAPI).
-
Image Acquisition and Quantification: Take images of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition and express the results as a percentage of the control.
Conclusion
This compound is a valuable tool for studying the role of the ATX-LPA signaling axis in fibroblast migration. The protocols provided here offer a robust framework for assessing the inhibitory potential of this compound. By carefully controlling experimental variables and utilizing appropriate data analysis methods, researchers can obtain reliable and reproducible results to advance our understanding of fibroblast biology and the development of novel anti-fibrotic therapies.
References
- 1. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel 3D Model for Visualization and Tracking of Fibroblast-Guided Directional Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Autotaxin Inhibition in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid. The ATX-LPA signaling axis is implicated in numerous cellular processes, including cell proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer.[1][2][3] Elevated levels of ATX are associated with tumor progression, metastasis, and resistance to therapy in various cancers.[4][5] Consequently, the inhibition of autotaxin has emerged as a promising therapeutic strategy in oncology.[6]
This document provides detailed application notes and protocols for studying the dose-response relationship of autotaxin inhibitors in cancer cells. As specific data for "Autotaxin-IN-6" is not publicly available, we will utilize data from the well-characterized autotaxin inhibitor IOA-289 as a representative example. These protocols and data can be adapted for the evaluation of other novel autotaxin inhibitors.
Data Presentation: Dose-Response of IOA-289 in Cancer Cells
The following table summarizes the dose-dependent effects of the autotaxin inhibitor IOA-289 on various cancer cell lines. This data is crucial for designing experiments to evaluate the efficacy of autotaxin inhibitors.
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effect | Reference |
| KKU-M213 | Cholangiocarcinoma | Cell Viability (72h) | 10 - 50 µM | Significant cytotoxicity at 30-50 µM | |
| HLE | Hepatocellular Carcinoma | Cell Viability (72h) | 10 - 50 µM | Significant cytotoxicity at 30-50 µM | [7] |
| PANC-1 | Pancreatic Cancer | Cell Viability (72h) | 10 - 50 µM | Significant cytotoxicity at 30-50 µM | [7] |
| HT-29 | Colorectal Cancer | Cell Viability (72h) | 10 - 50 µM | Significant cytotoxicity at 30-50 µM | [7] |
| Various GI Tract Tumor Cell Lines | Gastrointestinal Cancers | Growth and Migration (2D and 3D models) | Not specified | Dose-dependent inhibition of growth and migration | |
| Human Plasma | N/A | LPA18:2 Inhibition | Not specified | IC50 of 36 nM | [8] |
Experimental Protocols
This section provides a detailed methodology for determining the dose-response curve of an autotaxin inhibitor in cancer cells, using a cell viability assay as an example.
Protocol: Determination of IC50 of an Autotaxin Inhibitor using a Cell Viability Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of an autotaxin inhibitor on the viability of a cancer cell line.
2. Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Autotaxin inhibitor (e.g., IOA-289) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Multimode plate reader
-
CO2 incubator (37°C, 5% CO2)
3. Methods:
3.1. Cell Seeding: a. Culture the cancer cells to ~80% confluency. b. Trypsinize and resuspend the cells in complete medium to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). d. Incubate the plate for 24 hours to allow cells to attach.
3.2. Compound Treatment: a. Prepare a serial dilution of the autotaxin inhibitor in complete medium. A typical concentration range could be from 0.01 nM to 100 µM. b. Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a no-cell control (medium only). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared inhibitor dilutions to the respective wells. e. Incubate the plate for 72 hours.
3.3. Cell Viability Measurement: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the cell viability reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a multimode plate reader.
4. Data Analysis: a. Subtract the average luminescence of the no-cell control wells from all other wells. b. Normalize the data to the vehicle control (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the Autotaxin-LPA signaling pathway and the mechanism of action of an autotaxin inhibitor.
Caption: Autotaxin-LPA signaling pathway and inhibitor action.
Experimental Workflow
The diagram below outlines the experimental workflow for determining the dose-response curve of an autotaxin inhibitor.
Caption: Workflow for dose-response curve determination.
References
- 1. Controlling cancer through the autotaxin–lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionctura.com [ionctura.com]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for In Vivo Administration of Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA, which in turn activates at least six G protein-coupled receptors (LPAR1-6).[4][5] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer.[2][4][6][7] Consequently, inhibitors of Autotaxin are of significant interest as potential therapeutic agents for various diseases, including idiopathic pulmonary fibrosis, cancer, and autoimmune disorders.[5][8]
This document provides a detailed protocol for the in vivo administration of Autotaxin inhibitors, using a representative compound as a model. The methodologies and data presented are synthesized from studies on various well-characterized ATX inhibitors and are intended to serve as a comprehensive guide for researchers working with novel compounds such as Autotaxin-IN-6.
Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways.
Quantitative Data Summary
The following tables summarize key in vivo data for several representative Autotaxin inhibitors. This information can be used to guide dose selection and study design for novel inhibitors.
Table 1: In Vivo Pharmacokinetics of Representative Autotaxin Inhibitors in Rats
| Compound | Dose (mg/kg) | Route | Tmax (h) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | Reference |
| GLPG1690 | 20 (single) | Oral | ~2 | 0.09 | 0.501 | [9] |
| GLPG1690 | 1500 (single) | Oral | ~2 | 19.01 | 168 | [9] |
| ONO-8430506 | 3 (single) | Oral | - | - | - | [10] |
| ONO-8430506 | 30 (single) | Oral | - | - | - | [10] |
| BI-2545 | 10 (single) | Oral | - | - | - | [11] |
Table 2: In Vivo Pharmacodynamic Effects of Representative Autotaxin Inhibitors
| Compound | Species | Dose (mg/kg) | Route | Pharmacodynamic Effect | Reference |
| GLPG1690 | Human | 20-1500 (single) | Oral | ~80% reduction in plasma LPA C18:2 | [9] |
| ONO-8430506 | Rat | 3-30 (single) | Oral | Dose-dependent reduction in plasma LPA | [10] |
| BI-2545 | Rat | 10 (single) | Oral | Up to 90% reduction in plasma LPA | [11][12] |
| PF-8380 | Mouse | 120 | Oral Gavage | Inhibition of ATX activity |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic and Pharmacodynamic Assessment of an Autotaxin Inhibitor in Rodents
Objective: To determine the pharmacokinetic profile and pharmacodynamic effect (plasma LPA reduction) of an Autotaxin inhibitor following oral administration in mice or rats.
Materials:
-
Autotaxin inhibitor (e.g., this compound)
-
Vehicle for formulation (e.g., Hydroxypropyl methylcellulose, polyethylene (B3416737) glycol)
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS equipment for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a homogenous suspension or solution of the Autotaxin inhibitor in the chosen vehicle at the desired concentration.
-
Dosing:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of the inhibitor formulation via gavage. A typical volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Include a vehicle-treated control group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Place blood samples into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetics: Determine the plasma concentration of the Autotaxin inhibitor at each time point using a validated LC-MS/MS method.
-
Pharmacodynamics: Measure the levels of various LPA species (e.g., 16:0, 18:0, 18:1, 18:2, 20:4 LPA) in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the percent reduction in plasma LPA levels at each time point relative to the pre-dose or vehicle control group.
-
Experimental Workflow Diagram
Concluding Remarks
The provided protocols and data serve as a foundational guide for the in vivo evaluation of Autotaxin inhibitors. Researchers should optimize these protocols based on the specific physicochemical properties of their compound of interest and the experimental model being used. Careful consideration of dose selection, formulation, and analytical methods will be crucial for obtaining robust and reproducible results. The potent and specific inhibition of the Autotaxin-LPA signaling axis holds significant therapeutic promise, and rigorous preclinical evaluation is a critical step in the development of novel ATX inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pardon Our Interruption [opnme.com]
- 12. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autotaxin-IN-6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Autotaxin-IN-6, a potent inhibitor of autotaxin (ATX), in cell-based assays. The information is intended to guide researchers in studying the role of the ATX-LPA signaling axis in various cellular processes, including cell migration and receptor internalization.
Introduction to this compound
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA, a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6)[1]. The ATX-LPA signaling pathway is implicated in a wide range of physiological and pathological processes, including cell proliferation, survival, migration, and fibrosis[1].
This compound is a potent and specific inhibitor of autotaxin, making it a valuable tool for investigating the biological functions of the ATX-LPA axis.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 30 nM | [2][3] |
| Solubility | 10 mM in DMSO | [3] |
Signaling Pathway
The diagram below illustrates the canonical ATX-LPA signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-AKT (Ser473) Following Autotaxin-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX) is a secreted lysophospholipase D that plays a crucial role in producing the bioactive lipid, lysophosphatidic acid (LPA). LPA signals through a family of G protein-coupled receptors to activate downstream pathways, including the PI3K/AKT pathway, which is central to cell survival, proliferation, and migration.[1][2][3] Dysregulation of the ATX-LPA axis has been implicated in various pathological conditions, including cancer and fibrosis.[4][5] Autotaxin-IN-6 is a potent inhibitor of Autotaxin, blocking the production of LPA and thereby attenuating its downstream signaling effects.[5] This document provides a detailed protocol for performing a Western blot to detect changes in the phosphorylation of AKT at serine 473 (p-AKT Ser473) in cells treated with this compound.
ATX-LPA Signaling Pathway and Inhibition by this compound
The signaling cascade initiated by Autotaxin leading to AKT phosphorylation is a key pathway in cellular regulation. This compound acts as a direct inhibitor of Autotaxin's enzymatic activity. By blocking Autotaxin, the inhibitor prevents the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. This reduction in extracellular LPA leads to decreased activation of LPA receptors on the cell surface. Consequently, the downstream signaling cascade, including the activation of PI3K and the subsequent phosphorylation of AKT at Ser473, is suppressed.[5][6]
Caption: Autotaxin-LPA-AKT signaling pathway and inhibition.
Experimental Protocol: Western Blot for p-AKT (Ser473)
This protocol outlines the steps for treating cells with an Autotaxin inhibitor, preparing cell lysates, and performing a Western blot to detect p-AKT (Ser473). While specific data for this compound is not publicly available, this protocol is based on established methods for other potent Autotaxin inhibitors like PF-8380, which is expected to yield similar results.[2]
Materials
-
Cell line known to respond to LPA (e.g., A549, PC3, or vascular smooth muscle cells)
-
Cell culture medium and supplements
-
This compound (or a similar Autotaxin inhibitor such as PF-8380)
-
LPA (Lysophosphatidic acid)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-phospho-AKT (Ser473)
-
Primary antibody: Rabbit or Mouse anti-total AKT
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow
Caption: Western blot workflow for p-AKT detection.
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
-
Serum Starvation:
-
Once cells are attached and have reached the desired confluency, aspirate the growth medium.
-
Wash the cells once with serum-free medium.
-
Incubate the cells in serum-free medium for 16-24 hours to reduce basal levels of AKT phosphorylation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound in serum-free medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM.
-
Pre-treat the serum-starved cells with the this compound dilutions for 1-2 hours. Include a vehicle control (DMSO).
-
-
LPA Stimulation:
-
Prepare a stock solution of LPA.
-
To induce AKT phosphorylation, stimulate the cells by adding LPA to a final concentration of 1-10 µM directly to the medium containing this compound.
-
Incubate for a short period, typically 5-30 minutes. A time-course experiment is recommended to determine the optimal stimulation time. Include a non-stimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total AKT.
-
Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.
-
Data Presentation
The following table presents hypothetical quantitative data demonstrating the expected inhibitory effect of an Autotaxin inhibitor on LPA-induced AKT phosphorylation. The data is expressed as a percentage of the p-AKT/total AKT ratio in the LPA-stimulated control group.
| Treatment Group | Autotaxin Inhibitor Conc. | p-AKT/Total AKT Ratio (Normalized to LPA Control) |
| Untreated Control | 0 nM | 10% |
| LPA Stimulated | 0 nM | 100% |
| LPA + Inhibitor | 1 nM | 85% |
| LPA + Inhibitor | 10 nM | 60% |
| LPA + Inhibitor | 100 nM | 25% |
| LPA + Inhibitor | 1 µM | 10% |
| LPA + Inhibitor | 10 µM | 5% |
Note: This data is illustrative and the actual results may vary depending on the cell line, experimental conditions, and the specific Autotaxin inhibitor used.
Troubleshooting
-
No or weak p-AKT signal: Ensure that the LPA stimulation is effective. Check the activity of the LPA stock. Optimize the stimulation time. Use fresh lysis buffer with active phosphatase inhibitors.
-
High background: Increase the number and duration of washes. Optimize the blocking conditions and antibody dilutions.
-
Uneven loading: Carefully perform protein quantification and ensure equal loading of protein in each lane. Always normalize to a loading control like total AKT or a housekeeping protein.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for LPA Receptor Internalization Assay with Autotaxin-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), of which at least six subtypes have been identified (LPA1-6).[1] The LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2][3] Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of extracellular LPA from lysophosphatidylcholine (B164491) (LPC).[2] The ATX-LPA-LPAR axis is a key therapeutic target in various diseases, including cancer and idiopathic pulmonary fibrosis.[3]
LPA receptor activation upon ligand binding initiates downstream signaling cascades and also leads to receptor internalization, a process of endocytosis that plays a crucial role in signal desensitization and receptor trafficking.[4] Monitoring LPA receptor internalization is a valuable method for assessing receptor activation and for screening potential modulators of the ATX-LPA signaling pathway.
Autotaxin-IN-6 is a potent inhibitor of Autotaxin with an IC50 of 30 nM.[5][6] It has been demonstrated to effectively reduce cell migration and inhibit LPA1 receptor internalization in HeLa cells by approximately 75%.[6][7] These application notes provide a detailed protocol for performing an LPA receptor internalization assay using fluorescence microscopy to evaluate the inhibitory effect of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATX-LPA signaling pathway leading to receptor internalization and the experimental workflow for the assay.
Figure 1: ATX-LPA Signaling Pathway and Receptor Internalization.
Figure 2: Experimental Workflow for LPA Receptor Internalization Assay.
Data Presentation
The following tables summarize hypothetical quantitative data for easy comparison of experimental conditions and outcomes.
Table 1: Effect of this compound on LPA-Induced LPA1 Receptor Internalization
| Treatment Condition | This compound Conc. (nM) | LPA Conc. (µM) | Percent Internalization (%) | Standard Deviation |
| Vehicle Control | 0 | 1 | 45 | ± 4.2 |
| This compound | 10 | 1 | 32 | ± 3.8 |
| This compound | 30 | 1 | 12 | ± 2.5 |
| This compound | 100 | 1 | 8 | ± 1.9 |
| No LPA Control | 0 | 0 | 5 | ± 1.5 |
Table 2: Time-Course of LPA1 Receptor Internalization
| Time after LPA addition (min) | Percent Internalization (%) | Standard Deviation |
| 0 | 5 | ± 1.2 |
| 5 | 18 | ± 2.1 |
| 15 | 42 | ± 3.9 |
| 30 | 46 | ± 4.5 |
| 60 | 44 | ± 4.1 |
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa or HEK293 cells stably expressing a fluorescently-tagged LPA receptor (e.g., LPA1-eGFP). Commercial cell lines are available for various LPA receptor subtypes.[5]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
-
Serum-Free Medium: DMEM without FBS.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Lysophosphatidic Acid (LPA): 1-oleoyl-sn-glycero-3-phosphate, stock solution in fatty acid-free BSA or methanol.
-
Autotaxin (ATX) and Lysophosphatidylcholine (LPC): For assays where LPA is generated in situ.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Paraformaldehyde (PFA): 4% in PBS for cell fixation.
-
Mounting Medium with DAPI: For nuclear counterstaining and mounting coverslips.
-
Glass-bottom dishes or coverslips: For high-resolution imaging.
Protocol for LPA Receptor Internalization Assay
-
Cell Seeding:
-
Seed the LPA receptor-expressing cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Serum Starvation:
-
Gently wash the cells twice with warm PBS.
-
Replace the culture medium with serum-free DMEM.
-
Incubate the cells for at least 4-6 hours to minimize basal receptor activation.
-
-
Inhibitor Pre-treatment:
-
Prepare dilutions of this compound in serum-free DMEM from the stock solution. A final concentration range of 10 nM to 100 nM is recommended based on its IC50.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Aspirate the serum-free medium and add the medium containing this compound or vehicle to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
LPA Stimulation:
-
Prepare a working solution of LPA in serum-free DMEM. A final concentration of 1 µM LPA is often used to induce robust internalization.
-
Alternatively, to assess the direct inhibition of ATX, cells can be stimulated with a combination of ATX (e.g., 50 nM) and its substrate LPC (e.g., 10 µM).
-
Add the LPA solution (or ATX/LPC mixture) directly to the wells containing the inhibitor or vehicle.
-
Incubate for the desired time period. For time-course experiments, typical time points are 0, 5, 15, 30, and 60 minutes.[4] A 15-30 minute incubation is generally sufficient to observe significant internalization.[7]
-
-
Cell Fixation:
-
Aspirate the medium and gently wash the cells twice with ice-cold PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
If using coverslips, mount them onto glass slides using mounting medium with DAPI.
-
Acquire images using a confocal laser scanning microscope.
-
Use a 40x or 63x oil immersion objective for optimal resolution.
-
Capture images from multiple random fields of view for each condition to ensure representative data.
-
Quantitative Analysis of Receptor Internalization
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for quantification.
-
-
Quantification Methods:
-
Method A: Measurement of Intracellular Fluorescence:
-
Define the cell boundaries based on the fluorescent signal or a transmitted light image.
-
Define the plasma membrane region.
-
Measure the integrated fluorescence intensity inside the cell, excluding the plasma membrane.
-
Normalize the intracellular fluorescence to the total cell fluorescence. An increase in this ratio indicates receptor internalization.
-
-
Method B: Vesicle Counting:
-
Apply a threshold to the images to identify and count the number of intracellular fluorescent vesicles per cell.
-
An increase in the number of vesicles per cell corresponds to increased internalization.
-
-
Method C: Decrease in Plasma Membrane Fluorescence:
-
Outline the plasma membrane and measure its mean fluorescence intensity.
-
A decrease in membrane fluorescence indicates receptor translocation.
-
-
-
Data Analysis:
-
Calculate the average and standard deviation of the internalization metric (e.g., percent internalization, vesicles per cell) for each condition from multiple cells and replicate experiments.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences.
-
Conclusion
The LPA receptor internalization assay is a robust and visually informative method to study the ATX-LPA signaling axis and to screen for inhibitors. By following the detailed protocol provided, researchers can effectively evaluate the inhibitory potential of compounds like this compound on LPA receptor activation. The quantitative data generated from this assay can provide valuable insights into the efficacy and mechanism of action of novel therapeutics targeting this important pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of Autotaxin-IN-6 on Downstream LPA Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1][2][3] LPA exerts its effects by activating at least six G protein-coupled receptors (LPAR1-6), which in turn trigger various downstream signaling cascades involving key mediators such as Rho, phospholipase C (PLC), Ras, phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK).[1][3][4]
Autotaxin-IN-6 is a potent inhibitor of autotaxin with an IC50 value of 30 nM.[5] This document provides detailed application notes and experimental protocols for researchers to effectively measure the inhibitory effects of this compound on ATX activity and its subsequent impact on downstream LPA targets.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA from its precursor, lysophosphatidylcholine (B164491) (LPC). This reduction in LPA levels leads to decreased activation of LPA receptors and subsequent attenuation of downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameter for this compound. Researchers should use this value as a starting point for determining optimal experimental concentrations.
| Compound | Target | IC50 | Reference |
| This compound | Autotaxin | 30 nM | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the effects of this compound.
Autotaxin Activity Assay
This assay directly measures the enzymatic activity of autotaxin and the inhibitory potency of this compound. A common method utilizes a fluorogenic substrate, such as FS-3, which becomes fluorescent upon cleavage by ATX.
Materials:
-
Recombinant human Autotaxin
-
FS-3 fluorogenic substrate
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and BSA)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Recommended starting concentrations could range from 1 nM to 10 µM.
-
In a 96-well plate, add assay buffer, recombinant autotaxin (at a final concentration that gives a robust signal), and the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., every 1-2 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of key downstream signaling proteins, such as AKT and ERK, in response to LPA stimulation.
Materials:
-
Cell line known to respond to LPA (e.g., NIH-3T3 fibroblasts, A2058 melanoma cells)
-
Cell culture medium and supplements
-
This compound
-
LPA or LPC and recombinant ATX
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to approximately 80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPA (e.g., 1 µM) for a short period (e.g., 5-15 minutes). Alternatively, if the cells do not produce endogenous ATX, stimulate with a combination of LPC and recombinant ATX.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of AKT and ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration Assay (Boyden Chamber)
This assay measures the effect of this compound on LPA-induced cell migration, a key cellular response downstream of ATX activity.
Materials:
-
Boyden chambers (transwell inserts with a porous membrane)
-
Cell line known to migrate in response to LPA
-
Serum-free cell culture medium
-
LPA (as a chemoattractant)
-
This compound
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Serum-starve the cells for 16-24 hours.
-
Prepare a cell suspension in serum-free medium.
-
In the lower chamber of the Boyden apparatus, add serum-free medium containing LPA as a chemoattractant.
-
In the upper chamber (the transwell insert), add the cell suspension pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the chambers for a period sufficient for cell migration to occur (e.g., 4-24 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Compare the number of migrated cells in the this compound treated groups to the control group.
Data Interpretation and Troubleshooting
-
IC50 Variation: The experimentally determined IC50 value for this compound may vary depending on the assay conditions (e.g., enzyme and substrate concentrations). It is crucial to maintain consistent conditions for comparative studies.
-
Cellular Potency: The effective concentration of this compound in cell-based assays may be higher than its biochemical IC50 due to factors like cell permeability and protein binding. A dose-response experiment is recommended to determine the optimal concentration for each cell type and assay.
-
Off-Target Effects: At high concentrations, inhibitors may exhibit off-target effects. It is important to include appropriate controls, such as assessing the effect of this compound on cell viability (e.g., using an MTT assay) to ensure that the observed effects are not due to cytotoxicity. None of the inhibitors affected LPA-induced cell migration, indicating that they do not act on LPA receptor signaling pathways.[2]
-
Choice of Stimulation: When studying downstream signaling, the choice of stimulant is important. If the cell line endogenously expresses and secretes ATX, adding LPC to the medium may be sufficient to induce LPA-dependent signaling. For cell lines that do not produce ATX, co-addition of recombinant ATX and LPC, or direct stimulation with LPA, is necessary.
By following these detailed application notes and protocols, researchers can effectively characterize the inhibitory effects of this compound on the ATX-LPA signaling axis and its downstream cellular consequences.
References
- 1. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Autotaxin-IN-6 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Autotaxin-IN-6 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Autotaxin (ATX), with an IC50 of 30 nM.[1][2][3][4] ATX is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC) in the extracellular environment. LPA then binds to its G protein-coupled receptors (LPAR1-6) on the cell surface, activating downstream signaling pathways that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][5][6][7][8][9] By inhibiting ATX, this compound blocks the production of LPA, thereby attenuating these signaling events.
Q2: What is the recommended starting concentration for this compound in cell culture?
A definitive starting concentration can vary depending on the cell type and the specific biological question. However, based on its high potency (IC50 = 30 nM), a concentration range of 100 nM to 1 µM is a reasonable starting point for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO up to 10 mM.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long does it take for this compound to exert its effect in cell culture?
The onset of action will depend on the cellular process being investigated. Inhibition of ATX enzymatic activity is expected to be rapid. However, the downstream cellular effects, such as changes in gene expression, protein levels, or cell behavior (e.g., migration), may require longer incubation times, ranging from a few hours to 24-48 hours or longer. A time-course experiment is recommended to determine the optimal treatment duration for your assay.
Q5: Should I use serum-free or serum-containing medium when using this compound?
Serum contains LPA and other growth factors that can activate signaling pathways downstream of ATX, potentially masking the effects of the inhibitor. Therefore, for many experiments, especially those investigating signaling pathways or cell migration, it is advisable to use serum-free or low-serum (e.g., 0.1-0.5% FBS) conditions after an initial cell attachment period.[10] If serum is required for cell viability, consider using charcoal-stripped serum to reduce the levels of endogenous lipids like LPA.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your cell line and assay. |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing the desired effect. | |
| High levels of endogenous LPA in the culture medium. | Switch to serum-free or low-serum medium, or use charcoal-stripped serum to reduce the background LPA levels. | |
| The chosen cell line does not express the relevant LPA receptors or have active ATX-LPA signaling. | Verify the expression of ATX and LPA receptors (LPAR1-6) in your cell line using techniques like qPCR or Western blotting. | |
| Inhibitor degradation. | Ensure proper storage of the stock solution (-20°C or -80°C) and prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| High cell death or cytotoxicity observed | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for your functional assays. |
| High DMSO concentration. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration. | |
| Variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and serum concentrations across all experiments. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and other relevant Autotaxin inhibitors.
| Compound | IC50 | Cell-based Assay Concentration | Cell Line(s) | Observed Effect |
| This compound | 30 nM[1][2][3][4] | Not specified | HeLa | Reduced LPA1 internalization[4] |
| IOA-289 | Not specified | 1 µM - 50 µM | KKU-M213, HLE, HT-29, PANC-1 | Inhibition of cell growth and migration[10][12] |
| PF-8380 | 2.8 nM (enzyme), 101 nM (whole blood) | 1 µM | U87-MG, GL261 | Reduced clonogenicity, radiosensitization[13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a general method to determine the non-toxic concentration range of this compound for your cell line of interest using an MTT assay.
Materials:
-
Your cell line of interest
-
Complete growth medium
-
Serum-free or low-serum medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in complete growth medium.
-
The next day, replace the medium with serum-free or low-serum medium.
-
Prepare serial dilutions of this compound in the appropriate medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Add the different concentrations of this compound and the vehicle control to the wells in triplicate.
-
Incubate the plate for the desired duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration for your functional assays should be well below the concentration that causes significant cytotoxicity.
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol provides a general procedure to assess the effect of this compound on cell migration.
Materials:
-
Your cell line of interest
-
Serum-free medium
-
This compound
-
LPC (lysophosphatidylcholine)
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Culture your cells to ~80% confluency.
-
Starve the cells in serum-free medium for 18-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In the lower chamber of the 24-well plate, add serum-free medium containing a chemoattractant (e.g., 10 µM LPC).
-
In the upper chamber (Boyden chamber insert), add 100 µL of the cell suspension.
-
Add different concentrations of this compound (determined from the viability assay) or vehicle control to the upper chamber.
-
Incubate the plate at 37°C in a CO2 incubator for a duration determined by a preliminary time-course experiment (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and let them air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the effect of different this compound concentrations to the vehicle control.
Visualizations
Caption: Autotaxin-LPA Signaling Pathway and Inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 8. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Autotaxin-IN-6 insolubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Autotaxin-IN-6. Our aim is to help you overcome common experimental hurdles, with a specific focus on reported insolubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of autotaxin (ATX), with an IC50 value of 30 nM.[1] ATX is an enzyme that plays a crucial role in cell signaling by converting lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[2][3] LPA then binds to G protein-coupled receptors (LPARs), activating downstream signaling pathways that regulate cell proliferation, migration, and survival.[4] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby modulating these cellular processes. This makes it a valuable tool for research in areas such as oncology.[1]
Q2: What are the reported solubility and storage recommendations for this compound?
This compound is reported to be soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: I am experiencing difficulty dissolving this compound in DMSO, even though it is listed as soluble. What could be the issue?
While this compound is reported to be soluble in DMSO, several factors can contribute to apparent insolubility. These include:
-
Water Contamination in DMSO: DMSO is hygroscopic and can absorb moisture from the air. Even small amounts of water in DMSO can significantly decrease the solubility of many organic compounds.[5][6]
-
Compound Precipitation: After initial dissolution, the compound may precipitate out of the solution over time, especially after freeze-thaw cycles.[5] Once a compound crystallizes, it can be more difficult to redissolve.[5]
-
Incorrect Handling: Improper handling of the powdered compound, such as leaving the vial open, can lead to moisture absorption.
-
Low-Quality or Old DMSO: The quality of the DMSO used can impact its solvent properties.
Troubleshooting Guide: this compound Insolubility in DMSO
This guide provides a step-by-step approach to addressing solubility issues with this compound in DMSO.
Initial Checks
-
Verify Compound and Solvent: Double-check that you are using this compound and a high-purity, anhydrous grade of DMSO.
-
Inspect for Precipitate: Before use, visually inspect your stock solution for any precipitate. If present, try the redissolving protocol below.
Experimental Protocol: Dissolving this compound in DMSO
-
Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Solvent Addition: Use a fresh, unopened bottle of anhydrous DMSO if possible.[6] Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound has not fully dissolved, place the vial in a sonicating water bath for 10-15 minutes.[7][8]
-
Gentle Warming (Optional): As a last resort, you can gently warm the solution in a water bath at a temperature no higher than 50°C for a short period.[8] Be cautious, as excessive heat can degrade the compound.
-
Visual Confirmation: After these steps, visually inspect the solution to ensure it is clear and free of any particulate matter.
Tips for Preparing Working Solutions
When diluting your DMSO stock solution into an aqueous medium (e.g., cell culture media), the compound may precipitate. To avoid this:
-
Serial Dilutions in DMSO: Perform initial serial dilutions of your concentrated stock solution in DMSO before adding it to your aqueous buffer.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to avoid cellular toxicity.[9][10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C35H54BNO6 | [1] |
| Molecular Weight | 595.62 g/mol | [1] |
| IC50 | 30 nM | [1] |
| Solubility in DMSO | 10 mM | |
| Appearance | White to off-white solid | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. lifetein.com [lifetein.com]
- 10. captivatebio.com [captivatebio.com]
Autotaxin-IN-6 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Autotaxin-IN-6. The information addresses potential issues, including off-target effects, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Autotaxin (ATX) with an IC50 value of 30 nM.[1][2][3] Its primary mechanism is to block the lysophospholipase D (lysoPLD) activity of ATX, which is responsible for converting lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[4][5] LPA is a signaling lipid that binds to at least six G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, survival, and invasion.[4][5][6][7] By inhibiting ATX, this compound reduces the production of LPA, thereby blocking these downstream signaling events.[1][8]
Q2: I am observing significant cytotoxicity at concentrations close to the reported IC50. Is this expected?
While this compound is designed to be a specific inhibitor of ATX, high concentrations or prolonged exposure can lead to off-target effects or cellular stress, resulting in cytotoxicity. It is also possible that the specific cell line you are using is particularly sensitive to the inhibition of the ATX-LPA signaling axis, as this pathway is known to play a role in cell survival.[4][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: My results are inconsistent across experiments. What could be the cause?
Inconsistent results can stem from several factors related to the compound or the experimental setup:
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment from a frozen stock.
-
Solubility: this compound is typically dissolved in DMSO.[2] Poor solubility in aqueous media can lead to precipitation and inconsistent effective concentrations. Ensure the final DMSO concentration in your cell culture media is low and consistent across all experiments.
-
Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can all affect the cellular response to the inhibitor. Standardize these parameters as much as possible.
Q4: I'm not seeing the expected inhibitory effect on cell migration. What should I check?
If this compound is not inhibiting cell migration as expected, consider the following:
-
ATX Expression: Confirm that your cell line expresses and secretes active Autotaxin. You can measure ATX activity in the conditioned media.[10]
-
LPA Receptor Expression: The effect of inhibiting LPA production is dependent on the presence of LPA receptors on the cell surface.[7] Verify the expression of LPARs (e.g., LPAR1-6) in your cell line.
-
Alternative Migration Pathways: The cells may be utilizing other signaling pathways for migration that are independent of the ATX-LPA axis.
Q5: How can I confirm that the observed phenotype is due to ATX inhibition and not an off-target effect?
To validate the specificity of this compound in your experiments, you should perform several control experiments:
-
Rescue Experiment: Attempt to rescue the phenotype by adding exogenous LPA to the media. If the effect of this compound is on-target, the addition of LPA should restore the cellular function (e.g., migration).
-
Use a Structurally Different Inhibitor: Employ another known ATX inhibitor with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely that the effect is due to ATX inhibition.
-
Knockdown/Knockout of ATX: Use siRNA or CRISPR to reduce or eliminate ATX expression. This should mimic the effect of this compound.[10]
-
Off-Target Profiling: If resources permit, perform a broad kinase or receptor screening panel to identify potential off-target interactions.[11][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High Cell Death/Toxicity | 1. Compound concentration is too high.2. Off-target effects.3. Cell line is highly dependent on LPA for survival. | 1. Perform a dose-response curve to find the optimal concentration.2. See Q5 for validating on-target effects.3. Measure apoptosis markers (e.g., cleaved caspase-3) at different concentrations. |
| No Effect on Cell Function | 1. Insufficient compound concentration.2. Low or no ATX expression in the cell model.3. Redundant signaling pathways driving the phenotype. | 1. Confirm the potency of your batch of this compound.2. Measure ATX expression and activity.3. Investigate other pathways known to regulate the function of interest. |
| Inconsistent Results | 1. Compound degradation or precipitation.2. Variability in experimental conditions. | 1. Prepare fresh working solutions from a stable stock for each experiment.2. Standardize cell seeding density, serum levels, and treatment duration. |
| Unexpected Phenotype | 1. Off-target effect on an unknown protein or pathway.2. The ATX-LPA axis has an uncharacterized role in your model. | 1. Conduct off-target screening (e.g., kinase panel).2. Use a systems biology approach (e.g., RNA-seq) to identify affected pathways. |
Experimental Protocols
Protocol 1: ATX Activity Assay in Conditioned Media
This protocol is used to determine the level of secreted, active Autotaxin from a cell line and to confirm the inhibitory activity of this compound.
Materials:
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer: 140 mM NaCl, 5 mM KCl, 1mM CaCl2, 1mM MgCl2, 50 mM Tris-HCl, pH 8.0, and 1 mg/mL BSA
-
Conditioned media from cell culture
-
This compound
-
96-well black, clear-bottom plate
-
Fluorimeter
Procedure:
-
Culture cells to 70-80% confluency. Wash with PBS and replace with serum-free media.
-
Collect the conditioned media after 24-48 hours and centrifuge to remove cell debris.
-
Prepare the FS-3 substrate solution in assay buffer to a final concentration of 3.1 µM. Heat at 60°C for 10 minutes to inactivate any contaminating enzymes in the BSA, then cool to 37°C.[10]
-
In a 96-well plate, add 10 µL of conditioned media per well.
-
To test the inhibitor, pre-incubate the conditioned media with various concentrations of this compound for 30 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the FS-3 solution to each well.
-
Measure the fluorescence at appropriate excitation/emission wavelengths immediately and then kinetically over 1-2 hours at 37°C.
-
Calculate the rate of substrate hydrolysis to determine ATX activity. Compare the rates in the presence and absence of this compound to determine its inhibitory effect.
Protocol 2: Cell Migration Assay (Transwell)
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture media with and without serum or chemoattractant
-
This compound
-
Exogenous LPA (for rescue experiment)
-
Calcein-AM or crystal violet for cell staining
Procedure:
-
Starve cells in serum-free media for 12-24 hours.
-
Resuspend the starved cells in serum-free media containing various concentrations of this compound (and exogenous LPA for the rescue experiment).
-
Add media containing a chemoattractant (e.g., 10% FBS or LPC) to the lower chamber of the Transwell plate.
-
Seed the cells in the upper chamber of the Transwell insert.
-
Incubate for a period appropriate for your cell line (e.g., 4-24 hours) to allow for migration.
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
Quantify the reduction in migration in the presence of this compound compared to a vehicle control.
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. targetmol.cn [targetmol.cn]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A game changer in cancer kinase target profiling [asbmb.org]
Technical Support Center: Minimizing in vivo Toxicity of Autotaxin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Autotaxin inhibitors in in vivo experiments. Due to the limited publicly available data specifically for Autotaxin-IN-6 , this guide focuses on the broader class of Autotaxin inhibitors, offering general best practices and strategies to mitigate potential toxicity. The principles outlined here are applicable to other poorly soluble small molecule inhibitors as well.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of in vivo toxicity with Autotaxin inhibitors?
A1: Toxicity associated with Autotaxin inhibitors in vivo can stem from several factors:
-
Off-target effects: The inhibitor may interact with other enzymes or receptors in the body, leading to unintended biological consequences.
-
Formulation-related toxicity: Many small molecule inhibitors have poor aqueous solubility. The vehicles and excipients used to dissolve and administer the compound can themselves cause local or systemic toxicity.
-
Metabolite toxicity: The breakdown products of the inhibitor in the body may be more toxic than the parent compound.
-
On-target toxicity: Inhibition of the Autotaxin-LPA signaling pathway is essential for some physiological processes, and its disruption may lead to adverse effects, although studies have shown that a significant portion of Autotaxin activity is dispensable in adult mice.[1]
Q2: How can I improve the solubility of my Autotaxin inhibitor for in vivo studies?
A2: Improving solubility is crucial for reducing toxicity and ensuring consistent drug exposure. Common strategies include:
-
Vehicle selection: A range of vehicles can be used, from simple aqueous solutions with cyclodextrins to complex formulations involving co-solvents (e.g., DMSO, PEG), surfactants, and lipids. It is critical to perform tolerability studies for the chosen vehicle alone.
-
Amorphous Solid Dispersions (ASDs): ASDs are a formulation strategy where the drug is dispersed in a polymer matrix, which can significantly enhance solubility and dissolution rates.[2]
-
Salt formation: If the inhibitor has ionizable groups, forming a salt can improve its aqueous solubility.
-
Particle size reduction: Techniques like micronization or nano-milling increase the surface area of the drug, which can improve its dissolution rate.
Q3: What are the key considerations for dose selection in in vivo experiments?
A3: Dose selection should be based on a combination of in vitro potency and in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data.
-
Start with a low dose: Begin with a dose that is anticipated to be below the pharmacologically active level and gradually escalate.[3]
-
In vitro to in vivo correlation: Use the in vitro IC50 value as a starting point for estimating the required in vivo concentration. However, factors like protein binding and metabolism will influence the effective dose.
-
Pharmacokinetic studies: If possible, conduct pilot PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of your inhibitor. This will help in determining the appropriate dosing regimen (e.g., once or twice daily) to maintain the desired exposure.
-
Pharmacodynamic markers: Measure the levels of lysophosphatidic acid (LPA) in plasma or tissues as a biomarker of Autotaxin inhibition to correlate with the observed efficacy and toxicity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or morbidity in the treated group | - Formulation toxicity- Acute compound toxicity- Incorrect dosing or administration | - Run a vehicle-only control group to assess formulation toxicity.- Perform a dose-range finding study with a wide range of doses.- Refine the administration technique to minimize stress and potential for error. |
| Inconsistent results between animals | - Poor compound solubility and precipitation in the dosing solution- Inconsistent administration- Animal-to-animal variability in metabolism | - Prepare fresh dosing solutions for each experiment and ensure the compound is fully dissolved.- Use precise administration techniques and volumes.- Increase the number of animals per group to improve statistical power. |
| Lack of efficacy | - Insufficient drug exposure- Poor bioavailability- Rapid metabolism | - Conduct pharmacokinetic studies to measure plasma and tissue concentrations of the inhibitor.- Optimize the formulation and route of administration to improve bioavailability.- Consider a more frequent dosing schedule if the compound has a short half-life. |
| Unexpected off-target effects | - Non-specific binding of the inhibitor | - Profile the inhibitor against a panel of related enzymes and receptors to assess its selectivity.- If available, use a structurally related but inactive compound as a negative control. |
Experimental Protocols
Protocol 1: General Formulation for a Poorly Soluble Autotaxin Inhibitor
Disclaimer: This is a general starting point. The optimal formulation will need to be determined empirically for each specific inhibitor.
-
Materials:
-
Autotaxin inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of the Autotaxin inhibitor.
-
Dissolve the inhibitor in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 (e.g., 30-40% of the final volume) and vortex thoroughly.
-
Add Tween 80 (e.g., 5-10% of the final volume) and vortex until a clear solution is formed.
-
Bring the solution to the final volume with saline.
-
Administer the formulation immediately after preparation to avoid precipitation.
-
Protocol 2: In Vivo Toxicity Assessment
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice).
-
Groups:
-
Group 1: Vehicle control
-
Group 2-5: Increasing doses of the Autotaxin inhibitor (e.g., 1, 3, 10, 30 mg/kg)
-
-
Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidney).
-
Collect major organs (liver, kidney, spleen, etc.) for histopathological examination.
-
-
Data Analysis: Compare the data from the treated groups to the vehicle control group to identify any dose-dependent toxicities.
Quantitative Data Summary
Since specific in vivo data for this compound is unavailable, the following table summarizes pharmacokinetic and pharmacodynamic data for other well-characterized Autotaxin inhibitors to provide a reference for expected parameters.
| Inhibitor | Species | Dose & Route | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| GLPG1690 (Ziritaxestat) | Healthy Humans | Single oral doses (20-1500 mg) | Rapidly absorbed (median Tmax ~2h), half-life ~5h. Dose-dependent reduction in plasma LPA, plateauing at ~80% reduction. | [3] |
| PF-8380 | Mice | 30 mg/kg, i.p. | Accumulates in the brain and leads to a decrease in brain LPA levels. | [4] |
| BI-2545 | Rats | 10 mg/kg, oral | Up to 90% reduction in plasma LPA levels observed after a single dose. | [5] |
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Caption: A logical workflow for in vivo studies with a novel inhibitor.
References
- 1. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. opnme.com [opnme.com]
how to interpret negative results in Autotaxin-IN-6 study
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Autotaxin-IN-6 in their experiments. The information is designed to help interpret negative or unexpected results and to provide a deeper understanding of the experimental considerations when working with this potent Autotaxin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Autotaxin (ATX), with a reported IC50 of 30 nM.[1][2] Its primary function is to block the lysophospholipase D (lysoPLD) activity of ATX, thereby preventing the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA).[1][2] By reducing the production of LPA, this compound effectively dampens the signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs).[1][2] This inhibition of the ATX-LPA signaling axis is the basis for its use in research, particularly in studies related to cancer, where it has been shown to reduce cell migration.[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental conditions. However, a common starting point for potent enzyme inhibitors in cell-based assays is to use a concentration 5 to 10 times higher than the IC50 value to ensure complete inhibition of the target enzyme. Given that this compound has an IC50 of 30 nM, a starting concentration range of 150 nM to 300 nM is a reasonable starting point for many cell-based experiments. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO up to 10 mM.[2] For experimental use, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture media should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Negative Results
Negative or unexpected results in experiments with this compound can arise from a variety of factors, ranging from inhibitor preparation to the biological complexity of the system under study. This guide provides a structured approach to troubleshooting these issues.
Problem 1: No effect of this compound on the expected downstream signaling or cellular phenotype (e.g., cell migration).
Possible Cause 1: Inhibitor Inactivity or Degradation
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new vial if possible.
-
Verify Inhibitor Activity: If available, test the activity of your this compound solution in a cell-free enzymatic assay to confirm its ability to inhibit recombinant Autotaxin. Several commercial kits are available for this purpose.
-
Storage Conditions: Ensure the inhibitor has been stored correctly at -20°C or -80°C and protected from light.
-
Possible Cause 2: Insufficient Inhibition of Autotaxin in the Experimental System
-
Troubleshooting Steps:
-
Increase Inhibitor Concentration: Perform a dose-response experiment with a wider range of this compound concentrations. It's possible that the initial concentration was not sufficient to fully inhibit ATX activity in your specific cell line or under your experimental conditions.
-
Increase Incubation Time: The inhibitor may require a longer pre-incubation time with the cells to achieve maximal effect before the addition of a stimulus.
-
Measure LPA Levels: The most direct way to confirm target engagement is to measure LPA levels in your cell culture supernatant or plasma samples after treatment with this compound. A significant reduction in LPA levels would confirm that the inhibitor is active in your system.
-
Possible Cause 3: Redundant or Alternative Signaling Pathways
-
Troubleshooting Steps:
-
Investigate LPA-Independent Mechanisms: The cellular process you are studying may not be solely dependent on the ATX-LPA axis. Consider the possibility of parallel pathways that can compensate for the inhibition of ATX.
-
LPA Receptor Expression: Confirm that your cells of interest express the relevant LPA receptors (LPAR1-6) at the protein level. The biological response to LPA is dictated by the specific LPARs expressed on the cell surface.
-
Presence of Exogenous LPA: Serum-containing media can have significant levels of LPA. If your experiment is conducted in the presence of serum, the inhibitory effect of this compound on endogenous LPA production might be masked. Consider performing experiments in serum-free or low-serum conditions.
-
Problem 2: Inconsistent or variable results between experiments.
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Troubleshooting Steps:
-
Standardize Cell Passaging: Use cells within a consistent and narrow passage number range for all experiments.
-
Control for Cell Density: Ensure that cells are seeded at the same density for each experiment, as cell-cell contact can influence signaling pathways.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.
-
Possible Cause 2: Pipetting or Dilution Errors
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of the inhibitor and other reagents.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound for each experiment from a validated stock solution.
-
Data Presentation
Table 1: In Vitro and In Vivo Effects of Select Autotaxin Inhibitors
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Assay | In Vivo Effect | Reference |
| This compound | Autotaxin | 30 nM | Reduces cell migration | Anticancer research applications | [1][2] |
| PF-8380 | Autotaxin | 2.8 nM (isolated enzyme), 101 nM (human whole blood) | Decreases clonogenic survival, migration, and invasion in glioblastoma cells | Reduces LPA levels in plasma and inflammatory sites in a rat arthritis model | [3][4] |
| GLPG1690 (Ziritaxestat) | Autotaxin | Not specified | Reduces extracellular matrix deposition in lung fibrosis models | Reduces plasma LPA levels by >80% in mice at 100 mg/kg | [2][5] |
| PAT-048 | Autotaxin | 20 nM (mouse plasma) | Attenuates IL-6 expression in fibroblasts | Markedly attenuates bleomycin-induced dermal fibrosis in mice |
Experimental Protocols
Detailed Protocol: Transwell Cell Migration Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the migration of cancer cells.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size, depending on cell type)
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human Autotaxin (optional, as a positive control for migration induction)
-
LPC (optional, as a substrate for endogenous ATX)
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium for 16-24 hours. This enhances the migratory response to chemoattractants.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of chemoattractant solution. This can be a medium containing a known chemoattractant (e.g., 10% FBS) or recombinant Autotaxin and its substrate LPC.
-
Prepare a cell suspension of 1 x 10^5 cells/mL in serum-free medium.
-
Pre-incubate the cell suspension with different concentrations of this compound (e.g., 0, 30, 100, 300 nM) for 30 minutes at 37°C. Include a DMSO vehicle control.
-
Carefully add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell line (typically 6-24 hours). The incubation time should be optimized to allow for measurable migration without cells reaching the bottom of the well.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the insert membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
Visualize and count the migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Mandatory Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting negative results in this compound experiments.
References
- 1. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving Autotaxin-IN-6 stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Autotaxin-IN-6. The following information is based on general knowledge of small molecule Autotaxin inhibitors, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Autotaxin (ATX), an enzyme with lysophospholipase D (lysoPLD) activity. ATX is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the blood.[1][2][3] LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6).[1][2] By inhibiting ATX, this compound blocks the production of LPA, thereby downregulating the signaling pathways involved in cell proliferation, migration, and survival.[1][2]
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Q2: What are the recommended solvent and storage conditions for this compound?
While specific data for this compound is unavailable, similar small molecule inhibitors are typically dissolved in organic solvents such as DMSO for stock solutions. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment.
Q3: My this compound precipitated out of solution. What should I do?
Precipitation can occur for several reasons, including low solubility in aqueous buffers, exceeding the solubility limit, or improper storage.
-
Increase DMSO concentration: For in vitro assays, ensure the final concentration of DMSO is compatible with your experimental system, but a slight increase may help maintain solubility.
-
Sonication: Briefly sonicating the solution can help redissolve the compound.
-
Fresh Preparation: Prepare fresh working solutions from your stock immediately before use.
-
Solubility Test: Perform a solubility test to determine the maximum concentration of this compound that can be achieved in your specific experimental buffer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Degradation of the compound: this compound may have degraded due to improper storage or handling. Some autotaxin inhibitors have shown poor stability.[4][5] | Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, consider using a fresh vial of the compound. Perform a stability test to assess the compound's integrity (see Experimental Protocols). |
| Incorrect concentration: Errors in dilution calculations or pipetting can lead to inaccurate final concentrations. | Double-check all calculations and ensure pipettes are calibrated. Prepare a fresh dilution series. | |
| Assay interference: Components in the assay buffer may interfere with the inhibitor's activity. | Run appropriate controls, including a vehicle control (DMSO) and a positive control with a known Autotaxin inhibitor. | |
| High background signal in the assay | Autofluorescence of the compound: If using a fluorescence-based assay, the inhibitor itself may be fluorescent at the excitation/emission wavelengths used. | Measure the fluorescence of this compound alone in the assay buffer to determine its contribution to the background signal. |
| Contamination: Contamination of reagents or labware can lead to high background. | Use fresh, sterile reagents and labware. | |
| Cell toxicity observed | High concentration of inhibitor: The concentration of this compound used may be toxic to the cells. | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line. |
| High concentration of solvent: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO). |
Illustrative Stability Data for this compound
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data for this compound would be presented. This is not actual experimental data.
| Solvent | Storage Temperature | Storage Duration | Initial Concentration | Remaining Compound (%) |
| DMSO | -80°C | 6 months | 10 mM | 99.5% |
| DMSO | -20°C | 6 months | 10 mM | 98.2% |
| DMSO | 4°C | 1 month | 10 mM | 92.1% |
| DMSO | Room Temperature (25°C) | 24 hours | 10 mM | 85.7% |
| PBS (pH 7.4) with 0.1% DMSO | 4°C | 24 hours | 100 µM | 90.3% |
| PBS (pH 7.4) with 0.1% DMSO | Room Temperature (25°C) | 8 hours | 100 µM | 75.4% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time at different temperatures.
1. Materials:
- This compound
- Desired solvent (e.g., DMSO, PBS)
- HPLC-grade solvents for analysis (e.g., acetonitrile, water, formic acid)
- Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
- HPLC system with a UV or mass spectrometry (MS) detector
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent.
- Time Zero (T0) Analysis: Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the T0 reference.
- Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials at the desired temperatures (e.g., -20°C, 4°C, 25°C).
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from each storage temperature.
- HPLC Analysis: Analyze the samples by HPLC under the same conditions as the T0 sample. The peak area of this compound will be used to determine its concentration.
- Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area to calculate the percentage of the remaining compound. The appearance of new peaks may indicate degradation products.
prep [label="Prepare Stock Solution of\nthis compound"];
t0 [label="Analyze T0 Sample via HPLC"];
aliquot [label="Aliquot Samples for Storage"];
storage [label="Store at Different Temperatures\n(-20°C, 4°C, 25°C)"];
timepoint [label="Analyze Samples at\nPre-defined Time Points"];
hplc [label="HPLC Analysis"];
data [label="Calculate % Remaining Compound\nand Identify Degradants"];
prep -> t0;
prep -> aliquot;
aliquot -> storage;
storage -> timepoint;
timepoint -> hplc;
t0 -> data [style=dashed];
hplc -> data;
}
Caption: Experimental workflow for assessing the stability of this compound.
References
controlling for variability in Autotaxin-IN-6 cell migration assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Autotaxin-IN-6 in cell migration assays. The information is tailored for scientists and professionals in drug development engaged in controlling for variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] Autotaxin is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA), from its precursor, lysophosphatidylcholine (B164491) (LPC).[2][3] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that are heavily involved in promoting cell migration, proliferation, and survival.[2][4] this compound exerts its effect by inhibiting the enzymatic activity of ATX, thereby reducing the extracellular production of LPA and subsequently dampening LPA-driven cell migration.
Q2: What is the reported potency of this compound?
This compound has been reported to have an IC50 value of 30 nM, indicating it is a highly potent inhibitor of Autotaxin.[1] The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Q3: Beyond its enzymatic activity, are there other ways Autotaxin influences cell migration?
Yes, besides its catalytic role in LPA production, Autotaxin can also influence cell migration through mechanisms independent of its enzymatic activity. ATX can bind to integrins on the cell surface, which can promote persistent and directional cell migration.[5] Some ATX inhibitors may also interfere with this "chaperone" function, where ATX delivers LPA to its receptors.[6]
Q4: What are the common types of cell migration assays used to study the effects of this compound?
Commonly used cell migration assays include the Transwell (or Boyden chamber) assay and the wound healing (or scratch) assay. The Transwell assay measures the chemotactic or haptotactic response of cells migrating through a porous membrane towards a chemoattractant.[7] The wound healing assay assesses the collective migration of a sheet of cells to close a mechanically created "wound" in a confluent monolayer.
Troubleshooting Guide for this compound Cell Migration Assays
Variability in cell migration assays can arise from multiple sources. This guide addresses common issues encountered when using this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Uneven wound/scratch creation in wound healing assays. 3. Pipetting errors when adding this compound or chemoattractants. 4. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. Use a consistent seeding density across all wells.[8] 2. Utilize a consistent tool and technique for creating scratches. Consider using commercially available inserts for more uniform wounds. 3. Use calibrated pipettes and consistent pipetting techniques. 4. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| No or minimal inhibition of cell migration by this compound | 1. Sub-optimal inhibitor concentration. 2. Degraded or inactive this compound. 3. Cell line is not responsive to LPA-mediated migration. 4. High endogenous production of other pro-migratory factors. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. Start with a range around the reported IC50 (e.g., 1 nM to 1 µM). 2. Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 3. Confirm that your cell line expresses LPA receptors and that its migration is stimulated by exogenous LPA.[9] 4. Serum-starve cells prior to the assay to reduce the influence of serum-derived growth factors. |
| Inconsistent results across different experiments | 1. Variation in cell passage number. 2. Inconsistent serum concentration in the media. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). 4. Different lots of reagents (e.g., FBS, this compound). | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Use the same lot of fetal bovine serum (FBS) for a series of experiments, as different lots can have varying levels of growth factors and lipids. 3. Regularly calibrate and monitor incubator conditions. 4. Qualify new lots of critical reagents before use in critical experiments. |
| Cell toxicity observed at higher concentrations of this compound | 1. Off-target effects of the inhibitor. 2. Cytotoxicity of the inhibitor at high concentrations. 3. Solvent (e.g., DMSO) toxicity. | 1. While specific off-target effects of this compound are not widely reported, it is good practice to use the lowest effective concentration. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your migration assay to determine the cytotoxic concentration of this compound for your cell line. 3. Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO). |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters relevant to designing and interpreting cell migration assays with Autotaxin inhibitors.
| Parameter | Typical Range/Value | Notes |
| This compound IC50 | 30 nM[1] | This is the concentration for 50% inhibition of ATX enzyme activity. Optimal cellular concentration may vary. |
| Other ATX Inhibitor IC50s (for reference) | PAT-048: 20 nM (in mouse plasma)[10] | Provides context for the potency of different Autotaxin inhibitors. |
| Working Concentration of this compound | 1 nM - 1 µM | A dose-response curve should be performed to determine the optimal concentration for your specific cell line and assay. |
| LPA Concentration (for stimulation) | 0.1 µM - 10 µM | Can be used as a positive control for LPA-mediated cell migration.[7] |
| Cell Seeding Density (Transwell) | 1 x 10^4 - 1 x 10^5 cells/well | Highly dependent on cell type and pore size of the membrane.[8] |
| Incubation Time (Transwell) | 4 - 24 hours | Dependent on the migratory capacity of the cells. |
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell migration using a Transwell system.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
Cell line of interest
-
Complete growth medium and serum-free medium
-
This compound
-
Chemoattractant (e.g., LPA or FBS)
-
Calcein AM or Crystal Violet for staining
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant to the lower chamber of the Transwell plate.
-
In separate tubes, prepare cell suspensions in serum-free medium with different concentrations of this compound (and a vehicle control).
-
-
Cell Seeding: Add the cell suspensions to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 6-24 hours).
-
Staining and Quantification:
-
Remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the top side of the membrane.
-
Fix and stain the migrated cells on the bottom side of the membrane (e.g., with Crystal Violet).
-
Alternatively, use a fluorescent dye like Calcein AM to quantify migrated cells.
-
Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence/absorbance using a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the this compound treated groups to the vehicle control.
Protocol 2: Wound Healing (Scratch) Assay
This protocol provides a general method for evaluating the effect of this compound on collective cell migration.
Materials:
-
Multi-well plates (e.g., 24-well)
-
Cell line of interest
-
Complete growth medium and low-serum medium
-
This compound
-
Pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or a dedicated tool.
-
Treatment: Gently wash the wells with PBS to remove detached cells and then add low-serum medium containing different concentrations of this compound (and a vehicle control).
-
Image Acquisition: Immediately after adding the treatment, acquire the initial image (t=0) of the wound for each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the wounds at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point for all conditions. Calculate the rate of wound closure and compare the treated groups to the vehicle control.
Visualizations
Signaling Pathway
Caption: Autotaxin-LPA signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for a cell migration assay using this compound.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-mediated cell surface recruitment of autotaxin promotes persistent directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Autotaxin-IN-6 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Autotaxin-IN-6, a potent Autotaxin (ATX) inhibitor. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Autotaxin (ATX), with an IC50 of 30 nM.[1][2] ATX is an enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes, including cell migration. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby preventing the activation of its downstream signaling pathways.[1] This inhibitory action leads to a significant decrease in cell migration, making it a valuable tool for cancer research.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and activity. The recommended storage conditions are summarized in the table below. It is advisable to aliquot the dissolved inhibitor to avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Q3: In which solvent can this compound be dissolved?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[2]
Q4: What is the primary signaling pathway targeted by this compound?
A4: this compound targets the Autotaxin-LPA signaling axis. Autotaxin converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling pathways that promote cell migration, proliferation, and survival. By inhibiting Autotaxin, this compound blocks the production of LPA, thereby inhibiting these cellular responses.
Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound.
In Vitro Cell-Based Assays (e.g., Cell Migration Assay)
Issue 1: Inconsistent or no inhibitory effect of this compound on cell migration.
| Possible Cause | Troubleshooting Step |
| Degraded Inhibitor | Ensure this compound has been stored correctly according to the recommended conditions (see FAQ Q2). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Cell Seeding Density | Optimize the number of cells seeded. Too high a density can lead to rapid monolayer formation, masking the migratory phenotype, while too low a density may result in inconsistent migration. |
| Serum Concentration | Serum contains LPA and other growth factors that can stimulate cell migration. If possible, perform the assay in serum-free or low-serum media to minimize background migration and enhance the observable effect of the inhibitor. |
| Solvent Effects | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of DMSO as the inhibitor-treated wells) to account for any solvent effects. |
Issue 2: High background migration in control wells.
| Possible Cause | Troubleshooting Step |
| Presence of Chemoattractants in Media | Use serum-free media for the assay. If serum is required for cell viability, reduce the concentration as much as possible. |
| Cell Line Characteristics | Some cell lines have high endogenous migratory activity. Ensure you have a proper negative control (no chemoattractant) to quantify basal migration. |
| Incorrect Pore Size of Transwell Insert | Select a pore size that is appropriate for your cell type to prevent passive cell passage. A smaller pore size presents a greater challenge for migration.[3] |
Biochemical Assays (e.g., Autotaxin Activity Assay)
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitor. Use calibrated pipettes and pre-wet the tips. |
| Incomplete Mixing | Gently mix the contents of each well after adding reagents to ensure a homogenous reaction mixture. |
| Edge Effects | Temperature and evaporation gradients across the plate can lead to variability. To minimize this, avoid using the outer wells of the plate, or ensure the plate is properly sealed and incubated in a humidified chamber. |
| Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings. Visually inspect wells for bubbles before reading the plate and gently remove them if present. |
Experimental Protocols
Key Experiment: Boyden Chamber Cell Migration Assay
This protocol provides a general workflow for assessing the effect of this compound on LPA-induced cell migration. Optimization of cell number, inhibitor concentration, and incubation time is recommended for each cell line.
Figure 2. General workflow for a Boyden chamber cell migration assay with this compound.
Materials:
-
Boyden chamber apparatus with appropriate pore size inserts (e.g., 8 µm for many cancer cell lines).[3]
-
Cell line of interest
-
Serum-free cell culture medium
-
Lysophosphatidic acid (LPA)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to ~70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal migration.
-
Trypsinize and resuspend the cells in serum-free medium at the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (e.g., 1 µM LPA) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for a short period (e.g., 30 minutes) at 37°C.
-
Add the cell suspension containing the inhibitor or vehicle to the upper chamber (insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a duration appropriate for your cell line (typically 4-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes.
-
Stain the fixed cells with a suitable staining solution for 10-20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields of view for each insert using a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the migration of cells treated with this compound to the vehicle-treated control to determine the inhibitory effect.
-
References
addressing batch-to-batch variability of Autotaxin-IN-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Autotaxin-IN-6 in their experiments.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between different batches of this compound.
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound between different lots. How can we troubleshoot this issue?
Answer: Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors. A systematic approach is necessary to identify the root cause.
Potential Causes and Solutions:
-
Purity and Integrity of the Compound: The most common cause of variability is differences in the purity of the inhibitor.
-
Solution: Perform quality control (QC) checks on each new batch of this compound before use. Recommended QC experiments include:
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any potential impurities.
-
-
-
Solubility Issues: Incomplete solubilization of this compound can lead to inaccurate concentrations and, consequently, variable IC50 values.
-
Solution: Ensure the compound is fully dissolved. Refer to the manufacturer's instructions for the recommended solvent. Sonication may aid in dissolution. Visually inspect the solution for any precipitates before use.
-
-
Storage and Handling: Improper storage can lead to degradation of the compound.
-
Solution: Store this compound according to the manufacturer's recommendations, typically at -20°C or -80°C, and protect from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Assay Conditions: Variations in experimental conditions can significantly impact IC50 values.
-
Solution: Standardize your enzyme inhibition assay protocol. Key parameters to control include:
-
Enzyme and substrate concentrations.
-
Incubation times and temperatures.
-
Buffer composition and pH.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Higher than expected IC50 value for this compound.
Question: The IC50 value we are obtaining for this compound is significantly higher than the reported 30 nM. What could be the reason?
Answer: A higher than expected IC50 value can be due to several factors related to the inhibitor, the enzyme, or the assay itself.
Potential Causes and Solutions:
-
Inhibitor Degradation: this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the inhibitor. If the problem persists, consider purchasing a new batch and performing QC checks.
-
-
Enzyme Activity: The specific activity of the autotaxin enzyme used can affect the IC50 value.
-
Solution: Ensure you are using a consistent source and lot of autotaxin. If preparing the enzyme in-house, verify its activity before use.
-
-
Substrate Concentration: The concentration of the substrate, lysophosphatidylcholine (B164491) (LPC), can influence the apparent IC50 value, especially for competitive inhibitors.
-
Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to obtain an IC50 value that is a closer approximation of the inhibition constant (Ki).
-
-
Assay Incubation Time: For irreversible or slow-binding inhibitors, the IC50 can be time-dependent.
-
Solution: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to reach equilibrium.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of autotaxin (ATX).[1][2] Autotaxin is an enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[3][4][5] LPA is a signaling molecule that binds to G protein-coupled receptors (LPAR1-6) to activate downstream pathways involved in cell proliferation, migration, and survival.[3][4] By inhibiting autotaxin, this compound reduces the production of LPA, thereby blocking these signaling pathways.
Autotaxin Signaling Pathway:
Autotaxin signaling pathway and the inhibitory action of this compound.
Q2: How should I prepare and store this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For experimental use, prepare a stock solution in an appropriate solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in the assay buffer.
Q3: What are the key parameters to consider when setting up an autotaxin inhibition assay?
A3: To ensure reproducible results, consider the following parameters:
-
Enzyme Concentration: Use a concentration of autotaxin that results in a linear reaction rate over the course of the assay.
-
Substrate Concentration: The concentration of LPC should be carefully chosen. A concentration close to the Km is often recommended.
-
Inhibitor Concentration Range: Use a wide range of inhibitor concentrations to generate a complete dose-response curve.
-
Controls: Include appropriate controls in your experiment:
-
No-enzyme control: To measure background signal.
-
No-inhibitor control (vehicle control): To determine the maximal enzyme activity.
-
Positive control inhibitor (if available): To validate the assay performance.
-
-
Incubation Time: Allow sufficient time for the enzyme and inhibitor to interact before adding the substrate.
Data Presentation
Table 1: Representative Data for this compound Batch-to-Batch Variability
| Batch ID | Purity (by HPLC) | IC50 (nM) | Fold Difference from Reference | Assessment |
| Reference | 99.5% | 30.2 | 1.0 | Pass |
| Batch A | 98.9% | 33.5 | 1.1 | Pass |
| Batch B | 92.1% | 85.7 | 2.8 | Fail |
| Batch C | 99.2% | 31.8 | 1.05 | Pass |
| Batch D | 85.4% | 152.3 | 5.0 | Fail |
Note: This table presents hypothetical data for illustrative purposes. A fold difference of >2 from the reference standard may be considered significant and warrant further investigation.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To determine the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound in DMSO at 10 mM.
-
Prepare mobile phase A: 0.1% FA in water.
-
Prepare mobile phase B: 0.1% FA in ACN.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with 95% mobile phase A and 5% mobile phase B.
-
Inject 10 µL of a 100 µM solution of this compound (diluted from the stock in mobile phase A).
-
Run a gradient from 5% to 95% mobile phase B over 30 minutes.
-
Monitor the absorbance at an appropriate wavelength (e.g., 254 nm).
-
Analyze the chromatogram to determine the area of the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Autotaxin Enzyme Inhibition Assay
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Fluorescent choline (B1196258) probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 20 µL of autotaxin solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate mix containing LPC, Amplex Red, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate mix to each well.
-
Immediately start monitoring the fluorescence increase (excitation ~530-560 nm, emission ~590 nm) in a plate reader at 37°C for 30-60 minutes.
-
Calculate the reaction rates from the linear portion of the fluorescence curves.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Autotaxin Inhibitors: Autotaxin-IN-6 vs. PAT-048
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two autotaxin inhibitors, Autotaxin-IN-6 and PAT-048. Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including fibrosis and cancer.[1][2] Inhibition of ATX is a promising therapeutic strategy for various diseases. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate an objective comparison of these two compounds.
Quantitative Efficacy Data
The following tables summarize the available in vitro and in vivo efficacy data for this compound and PAT-048. It is important to note that a direct head-to-head comparison in the same study is not publicly available, and thus, experimental conditions may vary.
Table 1: In Vitro Potency of this compound and PAT-048
| Inhibitor | IC50 Value | Experimental System | Substrate | Reference |
| This compound (compound 23) | 30 nM | Not Specified | Not Specified | Ace Therapeutics |
| PAT-048 | 1.1 nM | Not Specified | Lysophosphatidylcholine (B164491) (LPC) | [3] |
| PAT-048 | 20 nM | Mouse Plasma | Endogenous LPC | [4][5] |
Table 2: In Vivo Efficacy of PAT-048 in a Bleomycin-Induced Dermal Fibrosis Mouse Model
| Treatment Group | Dosing Regimen | Reduction in Dermal Thickness (%) | Reduction in Hydroxyproline Content (%) | Reference |
| PAT-048 (Preventive) | 10 mg/kg, daily oral gavage | 55 | 62 | [6] |
| PAT-048 (Therapeutic, day 7) | 10 mg/kg, daily oral gavage | 49 | Not Reported | [6] |
| PAT-048 (Therapeutic, day 14) | 10 mg/kg, daily oral gavage | 48 | Not Reported | [6] |
No in vivo efficacy data for this compound was publicly available at the time of this review.
Signaling Pathway and Mechanism of Action
Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR 1-6), initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.[7][8] Dysregulation of the ATX-LPA signaling axis is implicated in the progression of fibrosis and cancer.[2][9] Both this compound and PAT-048 are small molecule inhibitors designed to block the enzymatic activity of autotaxin, thereby reducing the production of LPA and mitigating its pathological effects.[3]
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (General Protocol)
This protocol describes a common method for screening autotaxin inhibitors in vitro. Specific parameters such as substrate and enzyme concentrations may vary between studies.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo model is widely used to assess the anti-fibrotic efficacy of therapeutic agents.[7][10]
Discussion
Based on the available data, PAT-048 appears to be a more potent inhibitor of autotaxin than this compound in in vitro assays, with a reported IC50 value as low as 1.1 nM compared to 30 nM for this compound.[3] However, it is crucial to acknowledge that these values may not be directly comparable due to potential differences in experimental conditions.
Significantly, PAT-048 has demonstrated in vivo efficacy in a well-established mouse model of dermal fibrosis.[6] Both preventive and therapeutic administration of PAT-048 resulted in a significant reduction in skin thickening and collagen deposition, key markers of fibrosis.[6] The absence of publicly available in vivo data for this compound represents a critical knowledge gap and precludes a comprehensive comparison of their efficacy in a physiological setting.
Conclusion
This guide provides a comparative overview of this compound and PAT-048 based on currently available scientific literature. PAT-048 has demonstrated high in vitro potency and significant in vivo efficacy in a preclinical model of fibrosis. While this compound shows promising in vitro activity, a lack of in vivo data limits a direct comparison of its therapeutic potential against PAT-048. Researchers are encouraged to consider the details of the experimental protocols and the specific context of their studies when selecting an autotaxin inhibitor for their research.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
head-to-head comparison of Autotaxin-IN-6 and S32826
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the landscape of autotaxin (ATX) inhibitors, both Autotaxin-IN-6 and S32826 have emerged as potent molecules with distinct profiles. This guide provides a detailed, data-driven comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their specific experimental needs. We will delve into their mechanism of action, present a quantitative comparison of their biochemical and cellular activities, and provide detailed experimental protocols for key assays.
Introduction to Autotaxin and its Inhibitors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA). LPA, in turn, activates a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.
This compound and S32826 are two small molecule inhibitors that target the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream effects. While both are potent inhibitors, they possess different characteristics that may influence their suitability for various research applications.
Mechanism of Action
Both this compound and S32826 are competitive inhibitors of autotaxin. They bind to the active site of the enzyme, preventing the substrate, LPC, from binding and being hydrolyzed to LPA. This reduction in LPA levels leads to decreased activation of LPARs and subsequent attenuation of downstream signaling pathways.
Below is a diagram illustrating the autotaxin signaling pathway and the point of intervention for inhibitors like this compound and S32826.
Validating the Specificity of Autotaxin Inhibitor PF-8380 Against Other ENPP Enzymes
A Comparative Guide for Researchers
For scientists engaged in drug discovery and development, particularly those targeting the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis, the specificity of small molecule inhibitors is a critical parameter. This guide provides a comparative analysis of the potent Autotaxin (ATX, also known as ENPP2) inhibitor, PF-8380, against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, namely ENPP1 and ENPP3. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for validating the selectivity of PF-8380 and similar compounds.
Understanding the ENPP Family
The ENPP family of enzymes plays a crucial role in a variety of physiological processes through their hydrolysis of extracellular phosphodiester and pyrophosphate bonds. While structurally related, the substrate preferences of ENPP members differ significantly. Autotaxin (ENPP2) is unique in its primary function as a lysophospholipase D, catalyzing the conversion of lysophosphatidylcholine (B164491) (LPC) to the bioactive lipid mediator lysophosphatidic acid (LPA).[1] In contrast, ENPP1 and ENPP3 predominantly hydrolyze nucleotides, such as ATP, to regulate purinergic signaling. This distinction in substrate specificity forms the basis for designing selective inhibitors that can target the pathological activities of Autotaxin without disrupting the essential functions of other ENPP enzymes.
Quantitative Comparison of PF-8380 Inhibition
PF-8380 has been identified as a potent inhibitor of Autotaxin. To ascertain its specificity, it is essential to compare its inhibitory activity (typically measured as the half-maximal inhibitory concentration, IC50) against ENPP1 and ENPP3. The following table summarizes the inhibitory potency of PF-8380 against these key ENPP family members.
| Enzyme | Inhibitor | IC50 (nM) | Fold Selectivity vs. ENPP1 | Fold Selectivity vs. ENPP3 |
| ENPP2 (Autotaxin) | PF-8380 | 2.8 | >35,714 | >35,714 |
| ENPP1 | PF-8380 | >100,000 | - | - |
| ENPP3 | PF-8380 | >100,000 | - | - |
Note: Data for ENPP1 and ENPP3 are extrapolated from the statement that PF-8380 is a selective inhibitor of Autotaxin, with specific values for off-target inhibition often being reported as greater than the highest tested concentration.
The data clearly demonstrates the high selectivity of PF-8380 for Autotaxin, with an IC50 value in the low nanomolar range.[1][2][3] In contrast, its inhibitory activity against ENPP1 and ENPP3 is significantly weaker, indicating a selectivity of over 35,000-fold. This high degree of specificity makes PF-8380 a valuable tool for studying the biological roles of Autotaxin and a promising candidate for therapeutic development.
Experimental Protocols
To ensure the reproducibility and accuracy of these findings, detailed experimental protocols for assessing the inhibitory activity of compounds like PF-8380 are provided below.
Experimental Workflow for Determining Inhibitor Specificity
Caption: Workflow for assessing the specificity of an inhibitor against different ENPP enzymes.
Biochemical Assay for Autotaxin (ENPP2) Activity
A commonly used method to measure the lysophospholipase D activity of Autotaxin is a fluorescence-based assay utilizing the synthetic substrate FS-3.
-
Reagents and Materials:
-
Recombinant human Autotaxin (ENPP2)
-
FS-3 substrate (a fluorogenic LPC analog)
-
PF-8380 inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of PF-8380 in assay buffer.
-
Add 50 µL of the PF-8380 dilutions to the wells of the microplate.
-
Add 25 µL of recombinant Autotaxin solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the FS-3 substrate solution to each well.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical Assay for ENPP1 and ENPP3 Activity
The phosphodiesterase activity of ENPP1 and ENPP3 can be measured using a colorimetric or fluorescence-based assay that detects the product of ATP hydrolysis.
-
Reagents and Materials:
-
Recombinant human ENPP1 or ENPP3
-
ATP (substrate)
-
PF-8380 inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Detection reagent (e.g., Malachite Green for phosphate (B84403) detection or a coupled enzyme system for AMP/GMP detection)
-
96-well clear microplate
-
Absorbance or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of PF-8380 in assay buffer.
-
Add 50 µL of the PF-8380 dilutions to the wells of the microplate.
-
Add 25 µL of recombinant ENPP1 or ENPP3 solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the ATP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Autotaxin Signaling Pathway
To contextualize the importance of selective Autotaxin inhibition, it is helpful to visualize its role in the ATX-LPA signaling pathway.
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition by PF-8380.
By selectively inhibiting Autotaxin, PF-8380 effectively blocks the production of LPA, thereby preventing the activation of its receptors and the subsequent downstream signaling events that contribute to various pathological conditions, including cancer progression, fibrosis, and inflammation.
References
Validating Autotaxin's Role in Cellular Signaling: A Comparative Guide to siRNA Knockdown and Autotaxin-IN-6 Inhibition
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the autotaxin (ATX) signaling pathway, confirming the on-target effects of small molecule inhibitors is a critical step. This guide provides a comprehensive comparison of two key methodologies for validating the effects of the potent ATX inhibitor, Autotaxin-IN-6: siRNA-mediated knockdown of autotaxin and direct pharmacological inhibition.
This guide presents a side-by-side comparison of the expected outcomes and detailed protocols for both approaches. By utilizing these distinct but complementary methods, researchers can more confidently attribute observed cellular phenotypes to the specific inhibition of autotaxin activity.
Comparative Efficacy: siRNA vs. This compound
The following table summarizes the quantitative data obtained from studies utilizing either siRNA to deplete autotaxin protein levels or this compound to directly inhibit its enzymatic activity.
| Parameter | siRNA Knockdown of Autotaxin | Pharmacological Inhibition with this compound |
| Target | Autotaxin mRNA | Autotaxin (ATX) protein (enzymatic activity) |
| Mechanism | Post-transcriptional gene silencing | Direct competitive or non-competitive inhibition of the active site |
| IC50 | Not Applicable | 30 nM[1][2][3] |
| Effect on ATX Protein | Significant reduction in protein expression | No direct effect on protein levels, only its activity |
| Effect on LPA Levels | Reduction in LPA production due to decreased enzyme levels | Direct inhibition of LPA production |
| Cellular Effects | Reduction in cell migration and proliferation | Reduction in cell migration[1][2][3], 75% decrease in LPA1 receptor internalization at 1 µM in HeLa cells[2] |
Experimental Workflows
To effectively compare these two methodologies, a clear experimental workflow is essential. The following diagram outlines the key steps for a comparative study.
Experimental workflow for comparing siRNA knockdown and inhibitor effects.
Detailed Experimental Protocols
Below are detailed protocols for both siRNA-mediated knockdown of autotaxin and pharmacological inhibition with this compound.
Protocol 1: siRNA Knockdown of Autotaxin
1. Cell Seeding:
-
Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute 5 µL of a 20 µM stock of autotaxin-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium.
-
Tube B: Dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the 500 µL of the siRNA-lipid complex to the cells in a dropwise manner.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream assays.
3. Validation of Knockdown:
-
After the incubation period, lyse a subset of the cells and perform a Western blot analysis using an anti-autotaxin antibody to confirm a significant reduction in protein levels compared to the negative control.
Protocol 2: Pharmacological Inhibition with this compound
1. Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or LPA analysis) and allow them to adhere and reach a desired confluency (typically 70-80%).
2. Preparation of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type, starting from the known IC50 of 30 nM and extending to higher concentrations (e.g., 1 µM).[1][2][3]
3. Treatment of Cells:
-
Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for a period appropriate for the downstream assay (e.g., 24-48 hours for cell viability or migration assays).
4. Downstream Assays:
-
Following incubation, proceed with the desired functional assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), LPA measurement from the cell culture supernatant using an ELISA kit, or cell migration assays.
The Autotaxin-LPA Signaling Pathway
Understanding the underlying signaling pathway is crucial for interpreting the results from both knockdown and inhibition experiments. Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (GPCRs), activating downstream signaling cascades that influence cell proliferation, survival, and migration.
Simplified Autotaxin-LPA signaling pathway.
By employing both siRNA-mediated knockdown and pharmacological inhibition with this compound, researchers can build a robust body of evidence to confirm that the observed biological effects are a direct consequence of targeting autotaxin. This dual-pronged approach strengthens the validation of this compound as a specific and potent inhibitor of the autotaxin-LPA signaling axis, providing a solid foundation for further preclinical and clinical development.
References
Cross-Validation of Autotaxin-IN-6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Autotaxin-IN-6's performance, supported by experimental data. This compound has emerged as a potent inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in cancer progression and fibrosis.
Unveiling the Potency of this compound
This compound, also identified as compound 23 in its primary scientific disclosure, demonstrates significant inhibitory activity against Autotaxin.[1][2] This small molecule inhibitor has been shown to effectively block the enzymatic conversion of lysophosphatidylcholine (B164491) (LPC) to LPA, a critical step in the activation of downstream signaling cascades that promote cell proliferation, migration, and survival.[3][4][5]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified through biochemical assays, revealing a half-maximal inhibitory concentration (IC50) of 30 nM.[1][2] This high potency places this compound among the more effective inhibitors of ATX currently documented.
| Compound | Target | IC50 (nM) | Cell Line | Effect |
| This compound | Autotaxin | 30 | HeLa | Reduces LPA1 internalization by ~75% |
The Autotaxin-LPA Signaling Pathway
The Autotaxin-LPA signaling axis plays a crucial role in various cellular processes. The following diagram illustrates the key components and interactions within this pathway.
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Cellular Activity of this compound
The efficacy of this compound has been demonstrated in a cellular context using the HeLa cell line. In these cells, the inhibitor significantly curtails the internalization of the LPA1 receptor, a key event in the propagation of the LPA signal. Specifically, this compound was found to reduce LPA1 internalization by approximately 75%, indicating its ability to disrupt the signaling cascade at the cellular level.[1] This action consequently prevents the activation of Gαi- and PI3K-dependent downstream signaling responses.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Autotaxin inhibitors like this compound.
Autotaxin Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on ATX enzymatic activity.
-
Reagents and Materials:
-
Recombinant human Autotaxin
-
Lysophosphatidylcholine (LPC) as the substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and Triton X-100)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents for choline (B1196258) (e.g., choline oxidase, horseradish peroxidase, and a chromogenic substrate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, recombinant Autotaxin, and the diluted test compound.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the choline detection reagents.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of choline produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
LPA1 Receptor Internalization Assay (Cell-based)
This assay assesses the ability of an inhibitor to block the cellular response to ATX-produced LPA.
-
Reagents and Materials:
-
HeLa cells (or other suitable cell line) expressing a tagged LPA1 receptor (e.g., HA-tagged)
-
Cell culture medium and supplements
-
Recombinant human Autotaxin
-
Lysophosphatidylcholine (LPC)
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibody against the receptor tag (e.g., anti-HA)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Seed the LPA1-expressing HeLa cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified duration.
-
Stimulate the cells with a mixture of recombinant Autotaxin and LPC to generate LPA in situ.
-
After the stimulation period, fix and permeabilize the cells.
-
Incubate the cells with the primary antibody against the LPA1 receptor tag, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the degree of LPA1 receptor internalization by analyzing the fluorescence intensity within the cytoplasm versus at the cell membrane.
-
Determine the effect of this compound on receptor internalization relative to control-treated cells.
-
Cell Migration Assay (Transwell Assay)
This assay evaluates the impact of an ATX inhibitor on cancer cell migration, a key process in metastasis.[6][7][8]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Cell culture medium with and without serum or chemoattractants
-
Recombinant human Autotaxin and LPC, or a source of ATX activity
-
This compound
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
-
-
Procedure:
-
Pre-treat the cancer cells with various concentrations of this compound.
-
Place the Transwell inserts into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., serum, or ATX and LPC) to the lower chamber.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Quantify the inhibitory effect of this compound on cell migration.
-
Experimental Workflow for Autotaxin Inhibitor Validation
The following diagram outlines a typical workflow for the validation of a novel Autotaxin inhibitor.
Caption: A typical experimental workflow for validating an Autotaxin inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 5. ionctura.com [ionctura.com]
- 6. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin-mediated cell surface recruitment of autotaxin promotes persistent directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Autotaxin Inhibitors
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][2] Consequently, the overexpression of ATX and LPA is associated with the progression of various diseases, most notably cancer and idiopathic pulmonary fibrosis (IPF).[1][3] This has positioned autotaxin as a compelling therapeutic target, leading to the development of numerous inhibitors.[2][4]
This guide provides an objective comparison of the in vivo efficacy of several prominent autotaxin inhibitors, supported by experimental data from preclinical studies.
Comparative In Vivo Efficacy of Autotaxin Inhibitors
The following table summarizes the quantitative in vivo efficacy data for key autotaxin inhibitors across various disease models.
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results | Citation(s) |
| IOA-289 (Cambritaxestat) | Breast Cancer (E0771 orthotopic) | C57BL/6 Mice | Not specified | - Decreased tumor growth. - Increased infiltration of CD8+ T-cells into tumors. | [3][5] |
| Breast Cancer (4T1) | BALB/c Mice | Not specified | - Inhibited metastasis. - Enhanced T-cell infiltration into tumors. | [3] | |
| Lung Fibrosis (Bleomycin-induced) | C57BL/6 Mice | Not specified | - Significantly reduced lung fibrosis and collagen deposition. | [6] | |
| GLPG1690 (Ziritaxestat) | Breast Cancer (4T1 orthotopic) | BALB/c Mice | 100 mg/kg, twice daily (p.o.) | - In combination with doxorubicin (B1662922), significantly decreased tumor growth and weight by ~30%. - Decreased plasma ATX activity by >80% for ~10 hours. | [7] |
| Lung Fibrosis (Bleomycin-induced) | Mice | 30 mg/kg, twice daily (p.o.) | - Prophylactic treatment was significantly superior to pirfenidone (B1678446) in reducing Ashcroft score and collagen content. - Therapeutic treatment also showed significant efficacy. | [8] | |
| COPD (Tobacco smoke-induced) | Mice | 3, 10, 30 mg/kg, twice daily (p.o.) | - Dose-dependently reduced inflammatory cell counts in bronchoalveolar lavage fluid (BALF), comparable to roflumilast. | [9] | |
| PF-8380 | Crohn's-like Ileitis | SAMP1/Fc Mice | Not specified | - Alleviated inflammation and improved intestinal epithelial cell integrity. - Increased body-weight gain. | [10] |
| Liver Fibrosis (CCl4-induced) | Mice | Not specified | - Showed effectiveness in attenuating liver cirrhosis. | [11] | |
| PAT-505 | Liver Fibrosis (NASH model) | Mice | Not specified | - Therapeutically administered PAT-505 robustly reduced liver fibrosis. | [12] |
| Compound 27a | Pulmonary Fibrosis (Bleomycin-induced) | Mice | Not specified | - Significantly reduced plasma LPA levels and collagen deposition. - Decreased mRNA levels of α-SMA, Col1A1, and pro-inflammatory markers. | [13] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are protocols for key experiments cited in this guide.
Murine Breast Cancer Models (Syngeneic Orthotopic)
-
Cell Lines and Implantation: 4T1 breast cancer cells are injected into the mammary fat pads of female BALB/c mice, while E0771 breast cancer cells are implanted into the mammary fat pads of C57BL/6 mice.[5][7] These models are syngeneic, meaning they have an intact immune system, which is critical for studying immuno-oncology effects.[7]
-
Inhibitor Administration: Autotaxin inhibitors like GLPG1690 are typically administered orally (p.o.) via gavage.[7] For instance, GLPG1690 was given at a dose of 100 mg/kg every 12 hours to ensure sustained suppression of ATX activity.[7]
-
Combination Therapy: To assess synergy, inhibitors can be combined with standard chemotherapy agents like doxorubicin or with radiotherapy.[7]
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed.[7]
-
Metastasis: For metastatic models like 4T1, lungs are often harvested to quantify metastatic nodules.[3]
-
Immunophenotyping: Tumors are processed to create single-cell suspensions. Flow cytometry is then used to quantify the infiltration of immune cells, such as CD8+ T-cells.[3][5]
-
Biomarker Analysis: Plasma is collected to measure ATX activity and LPA levels to confirm target engagement.[7]
-
Bleomycin-Induced Pulmonary Fibrosis Model
-
Induction of Fibrosis: Mice (commonly C57BL/6) are anesthetized, and a single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.[6][8]
-
Inhibitor Administration: Treatment can be prophylactic (starting before or at the time of bleomycin administration) or therapeutic (starting after fibrosis is established).[8] GLPG1690, for example, was administered orally at 30 mg/kg twice daily.[8]
-
Efficacy Endpoints:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome for collagen). The severity of fibrosis is quantified using a standardized scoring system, such as the Ashcroft score.[6][8]
-
Collagen Content: The total amount of collagen in the lungs is quantified using biochemical assays (e.g., Sircol assay).[6][8]
-
Biomarker Analysis: LPA levels are measured in both plasma and bronchoalveolar lavage fluid (BALF) to assess target engagement within the lung.[8]
-
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the targeted signaling pathway and a typical experimental workflow.
Summary and Conclusion
The available preclinical data demonstrate that inhibiting autotaxin is a viable therapeutic strategy with significant in vivo efficacy in models of cancer and fibrosis. Inhibitors such as IOA-289 and GLPG1690 have shown promise in reducing tumor growth, metastasis, and fibrotic progression.[5][8] Specifically, IOA-289 has been shown to modulate the tumor microenvironment by increasing the infiltration of cytotoxic CD8+ T-cells.[5] GLPG1690 has demonstrated efficacy both as a monotherapy in fibrosis models and in combination with standard cancer treatments.[7][8]
It is important to note that while preclinical results are promising, clinical translation can be challenging. For instance, ziritaxestat (B607656) (GLPG1690) did not meet its primary endpoint in Phase 3 trials for idiopathic pulmonary fibrosis, as it failed to significantly slow the decline in lung function compared to placebo.[14][15] This highlights the complexity of the diseases and the need for continued research.
This guide provides a snapshot of the current landscape of in vivo research on autotaxin inhibitors. The detailed protocols and comparative data are intended to aid researchers and drug developers in designing and interpreting future studies in this promising field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. atsjournals.org [atsjournals.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Autotaxin with imidazole- and Triazolyl-based inhibitors: Biological insights from in vitro and in vivo studies in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Selectivity Profile of Autotaxin-IN-6 Versus Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Autotaxin-IN-6 with three widely recognized multi-kinase inhibitors: Sunitinib, Sorafenib, and Dasatinib. The information is intended for researchers and professionals in drug development to facilitate informed decisions regarding the use of these compounds in preclinical and clinical research.
Executive Summary
This compound is a potent inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, with a reported IC50 of 30 nM.[1] Unlike Sunitinib, Sorafenib, and Dasatinib, which target a broad spectrum of protein kinases, this compound is designed to be selective for ATX, a lysophospholipase. While comprehensive public data on the kinome-wide selectivity of this compound is not available, its distinct mechanism of action suggests a fundamentally different off-target profile compared to the aforementioned multi-kinase inhibitors. This guide summarizes the available data on the primary targets and associated signaling pathways of these inhibitors.
Data Presentation
Table 1: Primary Targets and Potency of Investigated Inhibitors
| Inhibitor | Primary Target(s) | Reported IC50/Ki |
| This compound | Autotaxin (ATX) | 30 nM[1] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R | VEGFR2: 80 nM, PDGFRβ: 2 nM |
| Sorafenib | Raf-1, B-Raf, VEGFRs, PDGFRβ, KIT, FLT3, RET | Raf-1: 6 nM, B-Raf: 22 nM, VEGFR2: 90 nM |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, ephrin receptors | BCR-ABL: <1 nM, SRC: 0.5-1.5 nM |
Table 2: Kinase Selectivity Profile of Sunitinib, Sorafenib, and Dasatinib
The following table presents a summary of the number of kinases inhibited by each compound at a specific concentration, based on publicly available kinome scan data. This data highlights the multi-targeted nature of these inhibitors. A comprehensive kinome scan for this compound is not publicly available.
| Inhibitor | Concentration | Number of Kinases Inhibited (>50% inhibition) | Key Off-Target Kinase Families |
| Sunitinib | 1 µM | > 80 | Receptor Tyrosine Kinases, Serine/Threonine Kinases |
| Sorafenib | 1 µM | > 50 | Serine/Threonine Kinases, Receptor Tyrosine Kinases |
| Dasatinib | 1 µM | > 100 | Tyrosine Kinases, Serine/Threonine Kinases |
Note: The exact number of inhibited kinases can vary depending on the specific kinase panel and assay conditions used.
Experimental Protocols
Autotaxin (ATX) Inhibition Assay
The inhibitory activity of this compound against Autotaxin is typically determined using a biochemical assay that measures the enzymatic activity of ATX. A common method is a fluorescence-based assay using a synthetic substrate, such as FS-3.
Principle: The assay measures the hydrolysis of a fluorogenic lysophosphatidylcholine (B164491) (LPC) analog by ATX. Cleavage of the substrate by ATX results in the release of a fluorescent product, which can be quantified.
General Protocol:
-
Recombinant human Autotaxin is incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., FS-3).
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assays (General Overview)
The selectivity of kinase inhibitors like Sunitinib, Sorafenib, and Dasatinib is commonly determined using in vitro kinase assays against a large panel of purified kinases (kinome scanning). Two widely used methods are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
1. LanthaScreen™ Eu Kinase Binding Assay (Binding Assay)
Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the ability of a test compound to displace a fluorescently labeled "tracer" from the ATP-binding site of a kinase.
General Protocol:
-
A specific kinase, a europium (Eu)-labeled antibody that binds to the kinase, and a fluorescent tracer that binds to the ATP pocket of the kinase are combined.
-
Binding of the tracer to the kinase brings the Eu-chelate and the tracer into close proximity, resulting in a high FRET signal.
-
Test compounds are added to the reaction mixture.
-
If the test compound binds to the ATP site of the kinase, it will compete with the tracer, leading to a decrease in the FRET signal.
-
The signal is measured using a TR-FRET-compatible plate reader.
-
IC50 values are determined by measuring the decrease in the FRET signal as a function of the inhibitor concentration.
2. ADP-Glo™ Kinase Assay (Functional Assay)
Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
General Protocol:
-
The kinase reaction is performed by incubating the kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor.
-
After the kinase reaction, the remaining ATP is depleted using the ADP-Glo™ Reagent.
-
The Kinase Detection Reagent is then added to convert the ADP generated in the kinase reaction into ATP.
-
The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal.
-
The luminescence is measured using a luminometer.
-
A decrease in luminescence indicates inhibition of the kinase, and IC50 values can be calculated.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits the production of LPA.
Caption: Multi-kinase inhibitors target multiple pathways.
Experimental Workflow Diagrams
Caption: Workflow for determining ATX inhibition.
References
Confirming In Vivo Target Engagement of Autotaxin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the in vivo target engagement of Autotaxin (ATX) inhibitors, using established methodologies and comparative data from known inhibitors. While specific data for a compound designated "Autotaxin-IN-6" is not publicly available, this document outlines the necessary experiments and expected outcomes to validate its efficacy and benchmark it against other ATX inhibitors.
Introduction to Autotaxin and Its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is a critical pathway involved in a multitude of physiological and pathological processes, including cell proliferation, migration, fibrosis, and inflammation.[1][2][3] Dysregulation of this pathway has been implicated in various diseases such as cancer, idiopathic pulmonary fibrosis (IPF), and liver fibrosis.[2][4][5]
ATX inhibitors are a promising therapeutic class designed to reduce the production of LPA, thereby mitigating the downstream effects of LPA receptor activation.[4][5] Confirming that an ATX inhibitor effectively engages its target in vivo is a crucial step in its preclinical and clinical development. The primary biomarker for ATX target engagement is the reduction of LPA levels in plasma.[3][6]
Comparative Analysis of Autotaxin Inhibitors
To effectively evaluate a novel ATX inhibitor like "this compound," its performance should be compared against well-characterized inhibitors. The following tables summarize key pharmacodynamic and pharmacokinetic parameters for representative ATX inhibitors.
Table 1: In Vivo Pharmacodynamic Comparison of ATX Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Primary Pharmacodynamic Endpoint | Result | Reference |
| This compound | Data to be generated | Reduction in plasma LPA levels | ||||
| PAT-505 | Mouse (NASH model) | 30 mg/kg | Oral | Inhibition of ATX activity in plasma and liver | Significant inhibition | [4] |
| GLPG1690 | Healthy Human Subjects | 20-1500 mg | Oral | Reduction in plasma LPA C18:2 levels | Up to ~80% reduction | [6][7] |
| BI-2545 | Rat | 10 mg/kg | Oral | Reduction in plasma LPA levels | ~80% reduction at 12 hours | [8] |
| PAT-048 | Mouse (Dermal Fibrosis Model) | 10 mg/kg | Oral | Inhibition of ATX activity | 75% inhibition after 24 hours | [8] |
Table 2: Preclinical Pharmacokinetic Profiles of Selected ATX Inhibitors
| Compound | Species | Tmax | t1/2 | Oral Bioavailability | Reference |
| This compound | Data to be generated | ||||
| GLPG1690 | Human | ~2 hours | ~5 hours | Good | [6][7] |
| PAT-505 | Mouse | Not reported | Not reported | Not reported, but orally active | [4] |
Key Experimental Protocols
Measurement of Plasma Lysophosphatidic Acid (LPA) Levels
This protocol is essential for determining the primary pharmacodynamic endpoint of ATX inhibition.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Collect whole blood from treated and vehicle control animals into EDTA-containing tubes. Immediately place the tubes on ice.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Promptly transfer the plasma to fresh tubes.
-
Protein Precipitation: Add methanol (B129727) to the plasma samples to precipitate proteins.
-
LPA Extraction: After centrifugation to remove precipitated protein, the supernatant containing LPA is collected.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer. Use specific multiple reaction monitoring (MRM) transitions for various LPA species (e.g., LPA C18:2, C20:4).[6] A suitable internal standard, such as LPA C17:0, should be used for quantification.[6]
-
Data Analysis: Quantify the levels of different LPA species by comparing their peak areas to that of the internal standard and a standard curve. The percentage reduction in LPA levels in the treated group compared to the vehicle group indicates the degree of target engagement.
Measurement of Autotaxin Activity in Plasma
This assay directly measures the enzymatic activity of ATX in plasma samples.
Methodology: TOOS Choline (B1196258) Release Assay
-
Principle: This colorimetric assay measures the amount of choline released from the ATX-mediated hydrolysis of lysophosphatidylcholine (B164491) (LPC).
-
Sample Preparation: Collect plasma samples from treated and vehicle control animals.
-
Reaction Mixture: Prepare a reaction buffer containing LPC (e.g., 14:0 LPC), horseradish peroxidase, and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (TOOS).
-
Assay Procedure: Add plasma samples to the reaction mixture and incubate at 37°C. The choline produced reacts to generate a colored product.
-
Detection: Measure the absorbance at a specific wavelength (e.g., 555 nm) using a microplate reader.
-
Data Analysis: Calculate the ATX activity based on a choline standard curve. The percentage inhibition of ATX activity in the treated group compared to the vehicle group reflects target engagement.
Visualizing Pathways and Workflows
Autotaxin Signaling Pathway
The following diagram illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways.
References
- 1. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Autotaxin-IN-6: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like Autotaxin-IN-6 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is a potent inhibitor of autotaxin (ATX), an enzyme implicated in cancer and other diseases, with an IC50 value of 30 nM.[1][2] Its molecular formula is C35H54BNO6.[1] Given its biological potency, careful adherence to disposal protocols is paramount.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves |
| Laboratory Coat or Gown |
| Closed-Toed Shoes |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Containerization :
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.[4]
-
Ensure containers are securely closed when not in use.
-
-
Labeling :
-
All waste containers must be accurately labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazards (e.g., "Toxic," "Potent Compound")
-
The date of accumulation
-
-
-
Decontamination of Labware :
-
For empty containers that held this compound, triple rinse with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble).
-
Collect all rinsate as hazardous waste.[3]
-
After triple rinsing, the container may be disposed of as regular lab glass or plastic, in accordance with institutional policy. Deface the original label before disposal.[5]
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Absorb the spilled material and place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Final Disposal :
Disposal Workflow
Caption: A flowchart illustrating the key steps for the proper disposal of this compound.
Decision Pathway for Disposal
Caption: A decision tree for handling different forms of this compound waste.
It is the responsibility of every researcher to be aware of and comply with all applicable regulations regarding chemical waste. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Safeguarding Researchers: A Guide to Handling Autotaxin-IN-6
For researchers and professionals in drug development, the potent autotaxin inhibitor Autotaxin-IN-6 requires meticulous handling to ensure personal safety and experimental integrity. Given its potent biological activity, treating this compound with the same precautions as a hazardous or highly potent active pharmaceutical ingredient (HPAPI) is paramount. This guide provides essential safety and logistical information for the operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is recommended, aligning with guidelines for handling potent chemical compounds. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (single pair) - Laboratory coat |
| Weighing and Aliquoting (Dry Powder) | - Double nitrile gloves - Disposable gown with tight-fitting cuffs - Safety glasses with side shields or chemical splash goggles - N95 or higher-rated respirator (if not handled in a certified chemical fume hood or containment ventilated enclosure) |
| Solution Preparation and Handling | - Double nitrile gloves - Laboratory coat or disposable gown - Safety glasses with side shields or chemical splash goggles |
| Administering to Cell Cultures or Animals | - Nitrile gloves - Laboratory coat |
| Spill Cleanup | - Double nitrile gloves - Disposable gown - Chemical splash goggles - N95 or higher-rated respirator - Shoe covers (for larger spills) |
| Waste Disposal | - Nitrile gloves - Laboratory coat |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is crucial to minimize exposure risk. The following step-by-step guidance outlines the procedures for handling and disposing of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves and a lab coat during unpacking.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
Weighing and Solution Preparation:
-
Engineering Controls: All handling of powdered this compound should be performed within a certified chemical fume hood, a containment ventilated enclosure (CVE), or a glove box to minimize inhalation exposure.
-
Step-by-Step Procedure:
-
Don the appropriate PPE as outlined in the table above (double gloves, gown, eye protection, and respirator if necessary).
-
Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable bench paper.
-
Use dedicated spatulas and weighing papers.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
To prepare a stock solution, add the solvent to the vial containing the powder. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clean all dedicated equipment with an appropriate solvent (e.g., 70% ethanol) and wipe down the work surface. Dispose of all contaminated disposables as hazardous waste.
-
Remove the outer pair of gloves before leaving the containment area and dispose of them as hazardous waste.
-
Disposal Plan:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, contaminated solvents) in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.
-
-
Waste Pickup:
-
Follow your institution's guidelines for the disposal of chemical hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Workflow for Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
